4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
Description
Properties
IUPAC Name |
[4-(dimethylsulfamoyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-7-6-8(16(14,15)11(2)3)4-5-9(7)10(12)13/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKDICZGYPFTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656980 | |
| Record name | [4-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-82-1 | |
| Record name | [4-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Dimethylsulphamoyl)-2-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)-Substituted Phenylboronic Acids: Synthesis, Properties, and Application in Modern Drug Discovery
Introduction: Navigating the Landscape of N-Sulfonylated Phenylboronic Acids
The precise engineering of molecular architecture is a cornerstone of modern pharmaceutical research. Arylboronic acids are indispensable reagents in this endeavor, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. This guide focuses on a specific, highly functionalized subclass: 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid.
While this specific compound, identified under CAS Number 1072945-93-9 by some chemical suppliers, is a molecule of significant interest, comprehensive peer-reviewed literature and validated experimental data pertaining directly to it are notably sparse. To ensure the highest degree of scientific integrity and provide a robust, actionable guide for researchers, this document will center on its closely related and well-characterized analog: 4-(N,N-Dimethylsulfamoyl)phenylboronic acid (CAS: 486422-59-7) .[1][2][3] The principles governing the synthesis, physicochemical behavior, and synthetic applications of this analog are fundamentally identical and directly transferable to its 2-methyl substituted counterpart.
The strategic incorporation of a sulfonamide moiety into drug candidates is a widely employed tactic in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.[4][5][6] This guide provides an in-depth exploration of the synthesis and utility of these powerful building blocks, empowering researchers to leverage their unique attributes in the development of next-generation therapeutics.
Part 1: Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is critical for its effective use. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a stable, solid compound under standard laboratory conditions. Its key characteristics are summarized below.
Chemical Structure
References
- 1. 486422-59-7|4-(N,N-Dimethylsulfamoyl)phenylboronic acid|BLD Pharm [bldpharm.com]
- 2. 4-(N,N-Dimethylsulphonamido)benzeneboronic acid | C8H12BNO4S | CID 44119328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Physicochemical properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
Abstract
The successful progression of a chemical entity from discovery to a viable drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, excretion (ADME), and ultimate therapeutic efficacy. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive examination of this compound. We move beyond a simple data sheet to offer in-depth, field-proven methodologies for the characterization of its core physicochemical attributes. This document is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical protocols necessary to fully evaluate this and similar molecules.
Molecular Structure and Core Identifiers
A complete understanding of a compound begins with its fundamental identity. This compound is a substituted aromatic boronic acid. The presence of a Lewis acidic boronic acid group, a polar dimethylsulfamoyl moiety, and a lipophilic methyl group on the phenyl ring suggests a molecule with multifaceted properties that require careful empirical characterization.
Table 1: Molecular Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄BNO₄S | [1][2] |
| Molecular Weight | 243.09 g/mol | [1][2] |
| CAS Number | 1072946-59-9 | |
| Appearance | White to off-white solid |
Aqueous Solubility: A Cornerstone of 'Druggability'
Aqueous solubility is a critical gatekeeper for oral bioavailability and the feasibility of parenteral formulations.[3] Low solubility can severely hamper in vitro testing, leading to unreliable data, and can present significant challenges for achieving therapeutic concentrations in vivo.[3][4] For early-stage discovery, kinetic solubility provides a high-throughput assessment that is invaluable for ranking and selecting compounds.[4][5]
Experimental Protocol: High-Throughput Kinetic Solubility Determination
The rationale behind this protocol is to rapidly assess the solubility of a compound when introduced from a concentrated organic stock solution into an aqueous medium, mimicking the conditions of many high-throughput screening assays.[5]
Caption: Workflow for kinetic solubility measurement.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This choice of solvent ensures initial complete dissolution.[6][7]
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a high concentration of the test compound while keeping the co-solvent (DMSO) percentage low (e.g., 1%) to minimize its influence on solubility.
-
Equilibration: Seal the plate and shake for a defined period, typically 1.5 to 2 hours, at a constant temperature (e.g., 25°C).[4][6] This allows the system to approach a state of kinetic equilibrium where precipitation of the supersaturated solution occurs.
-
Precipitate Removal: Separate the undissolved solid from the saturated solution. This is efficiently achieved by filtering the plate through a 96-well filter plate with an appropriate pore size (e.g., 0.45 µm).[4][7]
-
Quantification: Analyze the concentration of the compound in the clear filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for this, where the concentration is determined against a standard curve prepared from the DMSO stock solution.[4][7] Alternatively, turbidimetric methods (nephelometry) can be used to detect the point of precipitation.[3][6]
-
Data Interpretation: The measured concentration in the filtrate represents the kinetic solubility of the compound under the specified conditions.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is a measure of the acidity of a molecule. For this compound, the boronic acid moiety (-B(OH)₂) acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species.[8] The pKa value is critical as it dictates the ionization state of the molecule at different physiological pH values, which in turn profoundly affects solubility, cell membrane permeability, and target binding.[3]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining ionization constants.[9][10] The principle is to monitor the change in pH of a solution of the compound as a standardized titrant is added.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh and dissolve the compound in high-purity water. A co-solvent (e.g., methanol) may be used if aqueous solubility is limited, but its concentration should be minimized and accounted for.
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers that bracket the expected pKa.
-
Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO₂. Add a standardized strong base (e.g., KOH or NaOH) solution in small, precise increments using an auto-titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the half-equivalence point). This point can be determined from the first derivative of the titration curve.[9] Specialized software is often used for precise calculation.
Expected Value: Phenylboronic acid itself has a pKa of approximately 8.8. The pKa of substituted phenylboronic acids is influenced by the electronic nature of the substituents. The N,N-dimethylsulfamoyl group is electron-withdrawing, which is expected to increase the Lewis acidity of the boron center and thus lower the pKa value, likely into the range of 7.5-8.5.
Lipophilicity (LogD): Balancing Solubility and Permeability
Lipophilicity, the "greasiness" of a molecule, is a critical factor influencing membrane permeability, metabolic stability, and plasma protein binding.[11][12] It is measured as the distribution coefficient (LogD) at a specific pH, typically 7.4 to mimic physiological conditions. The shake-flask method is the universally recognized "gold standard" for its determination due to its accuracy.[13][14]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This method directly measures the partitioning of a compound between an aqueous phase and an immiscible organic phase (n-octanol), providing a direct measure of its lipophilicity.
Caption: Workflow for LogD determination by the shake-flask method.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare the aqueous phase (e.g., 0.01 M phosphate buffer, pH 7.4) and the organic phase (n-octanol). Pre-saturate the solvents by mixing them vigorously for 24 hours and then allowing the phases to separate.[13][14] This step is crucial for thermodynamic accuracy.
-
Partitioning: Add the test compound (from a DMSO stock) to a vial containing known volumes of the pre-saturated buffer and n-octanol.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-4 hours) to ensure the compound fully partitions and reaches equilibrium between the two phases.[11]
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a sensitive analytical method like LC-MS/MS.[11]
-
Calculation: The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
Chemical Stability Assessment
Evaluating the intrinsic chemical stability of an active pharmaceutical ingredient (API) is non-negotiable for determining its shelf-life, identifying potential degradation pathways, and ensuring patient safety.[15][16] Accelerated stability studies expose the API to harsh conditions to rapidly predict its long-term stability.[15][17]
Experimental Protocol: Accelerated Stability Study
This protocol uses elevated temperature and humidity to increase the rate of chemical degradation, allowing for the rapid identification of stability liabilities.[18]
Caption: Workflow for an accelerated chemical stability study.
Step-by-Step Methodology:
-
Study Setup: Place accurately weighed samples of the solid compound in vials and store them in controlled environment stability chambers under accelerated conditions (e.g., 40°C / 75% Relative Humidity).[18]
-
Time Points: At designated time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove samples from the chambers for analysis.
-
Sample Analysis: Dissolve the samples and analyze them using a validated, stability-indicating HPLC method. A stability-indicating method is one that can separate the parent API from all potential degradation products.
-
Purity Assessment: Calculate the percentage of the parent compound remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.
-
Degradant Identification: If significant degradation is observed, utilize LC-MS to obtain the mass of the degradation products, which provides crucial clues to their structures and the degradation pathway.
-
Extrapolation: The data can be used with the Arrhenius equation, which relates reaction rate to temperature, to predict the shelf-life under normal storage conditions (e.g., 25°C / 60% RH).[17]
Conclusion
The physicochemical properties of this compound—solubility, pKa, lipophilicity, and stability—form an interconnected profile that is essential for predicting its behavior and potential as a research tool or therapeutic agent. The robust, field-tested protocols detailed in this guide provide a clear and actionable framework for obtaining this critical data. A thorough and early understanding of these parameters is the foundation upon which successful drug discovery and development programs are built, enabling informed decisions and mitigating late-stage attrition.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 5-(N,N-DIMETHYLSULFAMOYL)-2-METHYLPHENYLBORONIC ACID CAS#: 871332-99-9 [m.chemicalbook.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 11. Shake Flask LogD | Domainex [domainex.co.uk]
- 12. evotec.com [evotec.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. almacgroup.com [almacgroup.com]
- 17. researchgate.net [researchgate.net]
- 18. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid: A Keystone Building Block in Modern Drug Discovery
Abstract
(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid has emerged as a sophisticated and highly versatile building block for researchers in synthetic and medicinal chemistry. Its unique constellation of functional groups—a reactive boronic acid, a sterically influential ortho-methyl group, and a polar N,N-dimethylsulfamoyl moiety—offers a powerful tool for constructing complex molecular architectures. This guide provides an in-depth technical overview of its structure, physicochemical properties, safe handling, and strategic application in palladium-catalyzed cross-coupling reactions, contextualizing its value for professionals engaged in the intricate process of drug development.
Introduction: The Strategic Value of Functionalized Arylboronic Acids
The ascent of boronic acids as indispensable reagents in organic synthesis is a direct result of their remarkable utility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a robust and efficient pathway for the formation of carbon-carbon bonds, which is fundamental to the assembly of the core scaffolds of many modern pharmaceuticals.[2] Beyond their synthetic utility, the boronic acid moiety itself can act as a unique pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, a property famously exploited in drugs like the proteasome inhibitor bortezomib (Velcade®).[1][3]
(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (CAS No. 1010993-27-9) is a prime example of a "designer" building block. It moves beyond simple phenylboronic acid by incorporating specific substituents that allow medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound. This guide serves as a comprehensive resource for researchers, providing the technical insights necessary to effectively and safely leverage this potent reagent in their synthetic endeavors.
Molecular Structure and Physicochemical Profile
The efficacy of this reagent is rooted in its distinct molecular architecture. Each functional group plays a critical role in modulating its reactivity and the properties of the molecules derived from it.
Caption: 2D Structure of (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid
-
Boronic Acid Moiety (-B(OH)₂): This is the primary reactive site. Its Lewis acidic boron atom is central to the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Ortho-Methyl Group (-CH₃): Positioned adjacent to the boronic acid, this group exerts a significant steric influence. It can affect the rate and efficiency of the cross-coupling reaction by influencing the orientation of the aryl group as it approaches the palladium center.
-
Para-N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This strongly electron-withdrawing group modulates the electronic properties of the phenyl ring. Furthermore, its polar nature and hydrogen bond accepting capability are often exploited in drug design to enhance aqueous solubility and modulate interactions with biological targets.
Physicochemical Data Summary
| Property | Value |
| CAS Number | 1010993-27-9 |
| Molecular Formula | C₉H₁₄BNO₄S |
| Molecular Weight | 243.09 g/mol |
| Appearance | Off-white to white solid/powder |
| Melting Point | Data not consistently available; boronic acids often dehydrate to form boroxines upon heating, leading to variable melting points. |
| Solubility | Soluble in organic solvents like DMSO, Methanol, Dioxane. Limited solubility in water. |
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Based on available Safety Data Sheets (SDS) for this and structurally similar arylboronic acids, the following protocols must be observed.
-
Hazard Identification: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[4][5] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6]
-
Handling Procedures: Avoid generating dust.[6] Wash hands thoroughly after handling.[4][7] In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, which can affect reactivity. Proper storage minimizes this process.
Strategic Application: The Suzuki-Miyaura Cross-Coupling Protocol
The primary application of this reagent is the synthesis of biaryl and heteroaryl-aryl structures. The following protocol provides a robust, self-validating framework for its use in a Suzuki-Miyaura reaction. The explanation of each step underscores the causality behind the experimental design.
Protocol: Palladium-Catalyzed Synthesis of a Substituted Biaryl
This procedure details the coupling of (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid with a generic aryl bromide (Ar-Br).
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid, palladium catalyst, and base.
-
Expertise & Causality: Using slightly excess boronic acid (1.1-1.5 eq.) ensures complete consumption of the potentially more valuable aryl halide and compensates for any potential homocoupling or degradation of the boronic acid.
-
-
Establish Inert Atmosphere: Seal the vessel and subject it to 3-5 cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Trustworthiness: This step is critical. The active Pd(0) species in the catalytic cycle is readily oxidized by atmospheric oxygen, which would irreversibly deactivate the catalyst and halt the reaction. This procedure ensures an oxygen-free environment.
-
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Expertise & Causality: Solvents must be degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen. A mixed solvent system is often used to ensure all components, including the inorganic base and organic reactants, are sufficiently soluble.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitoring: Track the consumption of the limiting reagent (the aryl bromide) using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Trustworthiness: Direct monitoring provides empirical evidence of reaction completion, preventing premature workup of an incomplete reaction or unnecessary degradation from prolonged heating.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Conclusion: A Strategically Important Reagent
(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is more than a simple chemical; it is a strategic tool for molecular design. Its pre-installed functional handles provide medicinal chemists with a direct route to novel chemical entities with tailored properties. By understanding its structure, reactivity, and the causal principles behind its application in robust synthetic protocols like the Suzuki-Miyaura coupling, researchers can confidently and efficiently advance their drug discovery programs, moving from rational design to tangible molecular candidates.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
An In-depth Technical Guide to the Synthesis of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, a key building block in contemporary drug discovery and materials science. The primary focus of this document is a well-established palladium-catalyzed Miyaura borylation of a readily accessible aryl bromide precursor. An alternative strategy employing a directed ortho-lithiation-borylation is also discussed, offering a complementary approach. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing detailed experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex organic molecules, including a vast array of pharmaceuticals, agrochemicals, and advanced materials. The target molecule, this compound, is a valuable building block that incorporates a sulfamoyl group, a common pharmacophore, and a sterically defined ortho-methyl group, allowing for the precise construction of highly functionalized biaryl structures.
The stability, low toxicity, and functional group tolerance of boronic acids make them ideal reagents for a wide range of chemical transformations.[3] The synthesis of functionalized arylboronic acids, such as the title compound, is therefore of significant interest to the scientific community.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests two primary disconnection strategies, as illustrated below.
References
A Comprehensive Technical Guide on the Molecular Weight of C9H14BNO4S for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the molecular properties of the boronic acid-containing compound C9H14BNO4S, with a primary focus on its molecular weight. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the significance of molecular weight in the context of medicinal chemistry and outlines the experimental and computational methodologies for its precise determination. The guide emphasizes the integration of theoretical calculations with empirical data to ensure the fidelity of molecular characterization, a critical step in the drug discovery pipeline.
Introduction: The Emergence of Boron-Containing Scaffolds in Modern Drug Discovery
The incorporation of boron into small molecule drug candidates represents a significant advancement in medicinal chemistry, offering unique chemical properties that can be exploited for therapeutic benefit.[1] Boronic acids and their derivatives have gained prominence due to their ability to form reversible covalent bonds with biological targets, a mechanism that has been successfully leveraged in the development of novel therapeutics.[1] The compound with the molecular formula C9H14BNO4S is representative of a class of molecules that combine the unique features of a boronic acid moiety with other pharmacophoric elements, making it a subject of interest in contemporary drug design.
This guide will provide a detailed exploration of the molecular weight of C9H14BNO4S, a fundamental parameter that influences a wide array of physicochemical and pharmacokinetic properties. Understanding and accurately determining the molecular weight is a cornerstone of chemical synthesis, characterization, and the subsequent development of a compound as a potential drug candidate.
Physicochemical Properties of C9H14BNO4S
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems. For C9H14BNO4S, these properties are dictated by its constituent atoms and their arrangement.
Molecular Formula and Composition
The molecular formula C9H14BNO4S indicates the elemental composition of the molecule:
-
Carbon (C): 9 atoms
-
Hydrogen (H): 14 atoms
-
Boron (B): 1 atom
-
Nitrogen (N): 1 atom
-
Oxygen (O): 4 atoms
-
Sulfur (S): 1 atom
Molecular Weight: Theoretical Calculation and Significance
The molecular weight of a compound is a critical parameter that influences its solubility, permeability, and overall druglikeness. It is calculated by summing the atomic weights of all atoms in the molecular formula.
The monoisotopic mass of C9H14BNO4S, which is the mass of the molecule with the most abundant isotopes of each element, is 243.07365 Da .[2] For practical applications in a laboratory setting, the average molecular weight is often used, which accounts for the natural isotopic abundance of each element.
The table below summarizes the atomic weights used for the calculation of the average molecular weight of C9H14BNO4S.
| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Boron | B | 1 | 10.81 | 10.81 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 243.084 |
The calculated average molecular weight of 243.084 g/mol places C9H14BNO4S well within the range of small molecule drugs, adhering to general guidelines such as Lipinski's Rule of Five, which favors compounds with a molecular weight under 500 Da for oral bioavailability.
Experimental Determination of Molecular Weight
While theoretical calculations provide a precise starting point, experimental verification of the molecular weight is a non-negotiable step in the characterization of a newly synthesized compound. This section details the primary analytical techniques employed for this purpose.
Mass Spectrometry: The Gold Standard
Mass spectrometry (MS) is the most powerful and widely used technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the C9H14BNO4S sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.
-
Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
-
Data Acquisition: The analyzer separates the ions based on their m/z ratio, and a mass spectrum is generated.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak ([M+H]+ or [M-H]-). The high resolution of the instrument allows for the determination of the accurate mass, which can be used to confirm the elemental composition.
Trustworthiness: The use of HRMS provides a self-validating system. The high mass accuracy (typically < 5 ppm) allows for the unambiguous confirmation of the elemental formula of the synthesized compound, leaving little room for error.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a direct measure of molecular weight, NMR spectroscopy provides detailed structural information that corroborates the molecular formula and, by extension, the molecular weight.
Experimental Workflow: Structural Elucidation using NMR
Caption: Workflow for structural confirmation of C9H14BNO4S using NMR spectroscopy.
The Role of Molecular Weight in Drug Development
The molecular weight of a drug candidate like C9H14BNO4S has profound implications throughout the drug development process, from initial design to clinical application.
Pharmacokinetics and ADME Properties
Molecular weight is a key determinant of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug. Lower molecular weight compounds generally exhibit better membrane permeability and oral bioavailability. The molecular weight of C9H14BNO4S is in a favorable range for good pharmacokinetic properties.
Binding Affinity and Ligand Efficiency
In lead optimization, ligand efficiency (LE), which is the binding affinity per heavy atom, is a crucial metric. The relatively low molecular weight of C9H14BNO4S provides a good starting point for optimization, as modifications can be made to improve potency without excessively increasing the molecular weight.
Signaling Pathway Visualization
Caption: Hypothetical mechanism of action for a boronic acid-containing drug candidate.
Conclusion
The molecular weight of C9H14BNO4S, with a monoisotopic mass of 243.07365 Da and an average molecular weight of approximately 243.084 g/mol , is a fundamental characteristic that underpins its potential as a drug candidate. This guide has detailed the theoretical basis for this value, the rigorous experimental methods for its confirmation, and its critical role in the broader context of drug discovery and development. For researchers and scientists, a precise and accurate determination of molecular weight is the first step in a long and complex journey of transforming a promising molecule into a life-saving therapeutic.
References
A Comprehensive Technical Guide to 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic Acid for Researchers and Drug Development Professionals
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid, a key building block in modern medicinal chemistry. This document delves into its commercial availability, key technical specifications, and practical applications, with a focus on its utilization in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery
Boronic acids and their derivatives are pivotal reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
This compound (CAS No. 957034-82-1) is a structurally sophisticated building block. The presence of an ortho-methyl group introduces steric hindrance that can influence the reactivity and selectivity of coupling reactions. Furthermore, the N,N-dimethylsulfamoyl group at the para-position significantly alters the electronic properties of the phenyl ring, impacting its reactivity and potentially influencing the pharmacokinetic properties of resulting compounds. These features make it a valuable reagent for creating diverse molecular scaffolds in the pursuit of novel therapeutics.
Commercial Availability and Supplier Specifications
Identifying reliable commercial suppliers is the first critical step in any research or development workflow. For this compound, several chemical suppliers offer this reagent in various purities and quantities. Below is a comparative table of prominent suppliers and their product specifications.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight | Additional Information |
| P&S Chemicals | - | - | C9H14BNO4S[1] | - | IUPAC Name: this compound; Synonym: N,N-Dimethyl 4-borono-3-methylbenzenesulfonamide.[1] |
| Crysdot | CD12001816 | 95+% | C9H14BNO4S | 243.09 | Storage: 2-8°C. |
| CymitQuimica | - | - | - | - | Provides a detailed Safety Data Sheet (SDS).[2] |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA).
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification: According to the Safety Data Sheet provided by CymitQuimica, this compound is associated with the following hazards[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: The following precautionary statements should be observed[2]:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, with the container tightly sealed. Crysdot specifies a storage temperature of 2-8°C.
Application in Suzuki-Miyaura Cross-Coupling: A Field-Proven Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The ortho-methyl and para-sulfamoyl substituents on the phenylboronic acid can influence reaction conditions. The steric bulk of the ortho-methyl group can necessitate more active catalysts or higher temperatures to achieve efficient coupling, while the electron-withdrawing nature of the sulfamoyl group can affect the rate of transmetalation.
Below is a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction, adapted from established procedures for ortho-substituted phenylboronic acids. This protocol is designed to be a robust starting point for researchers, with the understanding that optimization may be necessary for specific substrates.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a ratio of 4:1 to 10:1 v/v) via syringe. The mixture is typically sparged with the inert gas for 10-15 minutes to ensure an oxygen-free environment.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Mechanistic Insights and the Role of Substituents
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
References
Stability and storage conditions for 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
An In-Depth Technical Guide to the Stability and Storage of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reagent Integrity
This compound (CAS No. 957034-82-1) is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in constructing complex molecules for drug discovery and materials science is predicated on its purity and stability. However, like many organoboron compounds, its efficacy can be compromised by improper storage and handling, leading to failed reactions, impure products, and irreproducible results.[3]
This guide provides a comprehensive overview of the factors governing the stability of this reagent. As a Senior Application Scientist, the goal is not merely to prescribe storage conditions but to explain the underlying chemical principles. Understanding these mechanisms empowers researchers to make informed decisions, ensuring the long-term integrity of the compound and the success of their synthetic endeavors.
Core Stability Considerations: The Chemistry of Degradation
The stability of any arylboronic acid is primarily dictated by the robustness of the carbon-boron (C-B) bond and the susceptibility of the boronic acid moiety to transformation. For this compound, three principal degradation pathways must be considered: protodeboronation, oxidation, and anhydride formation.
Protodeboronation (Hydrolysis)
Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond, which converts the valuable boronic acid into the corresponding des-boro arene (N,N,3-trimethylbenzenesulfonamide).[3] This irreversible process is a primary cause of reagent degradation and is highly influenced by moisture and pH.[4][5] The reaction proceeds via attack of water on the boron center, and the rate can be accelerated under both acidic and basic conditions.[3][5] While arylboronic acids are generally most stable at a neutral pH, the presence of water is the key initiator for this degradation pathway.[4]
Oxidation
The boron center is susceptible to oxidation, which can cleave the C-B bond to form the corresponding phenol.[4][6] This process can be mediated by atmospheric oxygen, especially over extended periods, or by contaminating oxidizing agents.[4] For peptide boronic acids, oxidation has been identified as a major initial degradation pathway.[6] The resulting phenolic impurity can complicate subsequent reactions and purification steps.
Anhydride (Boroxine) Formation
Boronic acids are prone to intermolecular dehydration, where three molecules condense to form a stable, six-membered cyclic anhydride known as a boroxine. While this process is reversible upon exposure to water, the presence of boroxines in a sample means the active monomeric boronic acid concentration is lower than expected. Many commercial boronic acids exist as a mixture of the free acid and its boroxine anhydride.[2]
Below is a diagram illustrating the key degradation pathways.
Caption: Primary degradation pathways for the title compound.
Recommended Storage and Handling Procedures
To mitigate the degradation pathways described above, stringent storage and handling protocols are essential. The following recommendations are synthesized from safety data sheets of analogous compounds and best practices for handling air- and moisture-sensitive reagents.[7][8][9][10]
Data Summary Table: Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: ≤ -20°C (Freezer) Short-Term: 2-8°C (Refrigerator) | Reduces the kinetic rate of all degradation pathways (protodeboronation, oxidation).[4][10] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[4] |
| Container | Tightly sealed, amber glass vial or bottle. | Prevents ingress of air and moisture; amber glass protects from light.[7][11] |
| Moisture | Store in a desiccator, especially after opening. | Boronic acids are hygroscopic; minimizing water exposure is critical to prevent protodeboronation.[11] |
| Light | Protect from light. | Although less critical than moisture or air, light can potentially catalyze oxidative degradation. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Prevents accelerated chemical decomposition.[7][8] |
Practical Handling Workflow
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: If possible, handle the solid in a glovebox or under a positive pressure stream of inert gas.
-
Dispensing: Use a clean, dry spatula. Promptly weigh the desired amount and securely reseal the main container immediately.
-
Resealing: Purge the headspace of the container with argon or nitrogen before resealing. For added protection, wrap the cap threads with paraffin film.
-
Return to Storage: Immediately return the main container to its recommended storage condition (e.g., freezer).
Protocol for Stability Assessment by HPLC
Verifying the integrity of a boronic acid sample, especially from an older batch or one that has been opened multiple times, is crucial for reproducible chemistry. A simple reverse-phase HPLC method can be used to assess purity.
Objective
To quantify the purity of this compound and detect the presence of its primary protodeboronated degradation product.
Materials
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Step-by-Step Methodology
-
Standard Preparation:
-
Accurately weigh ~5 mg of a reference standard (if available) or the test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 ACN/Water mixture to create a stock solution of ~0.5 mg/mL.
-
Prepare a working standard of ~50 µg/mL by diluting the stock solution 1:10.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard.
-
-
HPLC Conditions (Typical Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 254 nm
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the prepared sample.
-
The boronic acid should elute as the main peak. The protodeboronated impurity will be more non-polar and thus typically have a longer retention time.
-
Calculate the purity by peak area percentage. A significant peak appearing at a longer retention time may indicate degradation.
-
Stability Assessment Workflow Diagram
Caption: Workflow for assessing the purity of the boronic acid via HPLC.
Conclusion
The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is primarily challenged by moisture and atmospheric oxygen, leading to irreversible degradation via protodeboronation and oxidation. By implementing rigorous storage and handling protocols—specifically, storing the compound under an inert atmosphere at or below 2-8°C, protecting it from moisture and light, and handling it with care—researchers can ensure its long-term viability. Regular purity assessment via techniques like HPLC further guarantees the quality of the reagent, leading to more reliable and reproducible scientific outcomes.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. chemscene.com [chemscene.com]
- 11. laballey.com [laballey.com]
The Ascent of a Versatile Reagent: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylboronic acids, once relegated to the realm of chemical curiosities, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique reactivity, stability, and low toxicity have propelled them to the forefront of academic and industrial research. This in-depth technical guide provides a comprehensive historical narrative of their discovery, the evolution of their synthesis, and the pivotal moments that cemented their status as a cornerstone of contemporary chemical science. We will delve into the mechanistic underpinnings of their key reactions and trace their journey from laboratory novelties to life-saving therapeutics.
Part 1: The Dawn of Boron-Carbon Bonds: Early Discoveries
The story of phenylboronic acids begins with the foundational work on organoboron compounds. In 1860, English chemist Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1][2][3][4] His two-stage process involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized in the air.[1][4] This pioneering work laid the groundwork for the creation of a carbon-boron bond, a crucial step towards the synthesis of their aromatic counterparts.
It was two decades later, in 1880, that the first synthesis of benzeneboronic acid was reported by Michaelis and Becker.[5] Their method involved heating diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C) to produce benzeneboronyl dichloride, which readily hydrolyzed to yield benzeneboronic acid. While historically significant, this method was far from practical due to the use of toxic mercury compounds and harsh reaction conditions.
A more accessible and widely adopted method for the synthesis of phenylboronic acids emerged with the advent of Grignard reagents. The reaction of a phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by hydrolysis, became a common laboratory-scale preparation.[3][5] While this method represented a significant improvement, it often suffered from low yields.[3]
Part 2: The Evolution of Synthetic Methodologies
The initial synthetic routes to phenylboronic acids, while groundbreaking, were often limited in scope and efficiency. The demand for a wider range of substituted phenylboronic acids, driven by their growing applications, spurred the development of more robust and versatile synthetic protocols.
From Grignard Reagents to Organolithium Compounds
The use of organolithium reagents, generated via lithium-halogen exchange, provided an alternative to Grignard reagents for the synthesis of arylboronic acids.[3] This approach offered a pathway to boronic acids that were difficult to prepare using magnesium-based organometallics.
Palladium-Catalyzed Borylation Reactions
A paradigm shift in the synthesis of substituted phenylboronic acids occurred with the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction, first reported in the 1990s, enabled the direct synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.[1] This method proved to be highly efficient and tolerant of a wide array of functional groups, revolutionizing the accessibility of diverse substituted phenylboronic acids.
Experimental Protocol: A General Procedure for the Miyaura Borylation Reaction
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (1.5 equiv).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene, via syringe.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitored by TLC or GC/MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.
C-H Activation/Borylation
More recently, the direct borylation of aromatic C-H bonds has emerged as a highly atom-economical and "green" approach to the synthesis of phenylboronic acids.[3] These reactions, often catalyzed by iridium or rhodium complexes, allow for the direct conversion of arenes into their corresponding boronic esters, avoiding the need for pre-functionalized starting materials.[3]
Part 3: The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Revolution
The discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura in 1979 was a watershed moment in organic chemistry.[6] This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most important and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. The significance of this discovery was recognized with the Nobel Prize in Chemistry in 2010, shared with Richard F. Heck and Ei-ichi Negishi for palladium-catalyzed cross-couplings in organic synthesis.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium(II) center, forming a new palladium(II) species and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligands on the palladium catalyst, the base, and the solvent system all play crucial roles in the efficiency and scope of the Suzuki-Miyaura coupling. A wide variety of phosphine and N-heterocyclic carbene (NHC) ligands have been developed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[7]
Part 4: Beyond the Suzuki-Miyaura Coupling: Other Key Reactions
While the Suzuki-Miyaura coupling is undoubtedly the most prominent application of phenylboronic acids, they participate in a range of other important organic transformations.
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, coupling arylboronic acids with amines, alcohols, and thiols to form anilines, aryl ethers, and aryl thioethers, respectively.[1]
-
Petasis Reaction: A multicomponent reaction involving an amine, a carbonyl compound, and a vinyl- or arylboronic acid to produce substituted amines.
-
Addition to Carbonyls and Imines: Phenylboronic acids can add to aldehydes, ketones, and imines, often catalyzed by rhodium or other transition metals, to form secondary and tertiary alcohols and amines.
-
Conjugate Addition: In the presence of a suitable catalyst, phenylboronic acids can undergo conjugate addition to α,β-unsaturated carbonyl compounds.[1]
Part 5: The Rise of Boron in Medicine: From Toxicity Concerns to Targeted Therapies
For a long time, boron-containing compounds were viewed with suspicion in medicinal chemistry due to perceived toxicity.[3] However, this perception has been largely demystified, and the unique properties of the boronic acid functional group have been harnessed to develop a new generation of therapeutic agents.[3]
The key to their biological activity lies in the ability of the boron atom to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, or with the diol moieties of saccharides.[1][8] This interaction can lead to potent and selective inhibition of key biological targets.
Bortezomib: A Landmark in Cancer Therapy
The approval of bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma marked a pivotal moment for boronic acid-based drugs.[3][9] Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a cellular complex responsible for degrading proteins.[10][11] By inhibiting the proteasome, bortezomib disrupts protein homeostasis in cancer cells, leading to apoptosis.[10] The development of bortezomib validated the therapeutic potential of targeting the proteasome and spurred significant interest in the discovery of other boronic acid-containing drugs.[12][13]
A Growing Arsenal of Boronic Acid Drugs
Following the success of bortezomib, several other boronic acid-containing drugs have been approved for clinical use, and many more are in various stages of development.
| Drug Name (Brand Name) | Year of FDA Approval | Therapeutic Area | Mechanism of Action |
| Bortezomib (Velcade®) | 2003 | Multiple Myeloma, Mantle Cell Lymphoma | 26S Proteasome Inhibitor |
| Ixazomib (Ninlaro®) | 2015 | Multiple Myeloma | Oral 26S Proteasome Inhibitor |
| Crisaborole (Eucrisa®) | 2016 | Atopic Dermatitis | Phosphodiesterase 4 (PDE4) Inhibitor |
| Vaborbactam (in Vabomere®) | 2017 | Complicated Urinary Tract Infections | β-lactamase Inhibitor |
| Tavaborole (Kerydin®) | 2014 | Onychomycosis (toenail fungal infection) | Leucyl-tRNA Synthetase Inhibitor |
Part 6: Substituted Phenylboronic Acids: Tailoring Properties for Diverse Applications
The true power of phenylboronic acids lies in the ability to modify their properties through the introduction of substituents on the phenyl ring. The nature and position of these substituents can profoundly influence the electronic and steric properties of the boronic acid, thereby fine-tuning its reactivity and biological activity.[14]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the Lewis acidity of the boron atom, which can enhance its binding affinity to diols and its reactivity in certain coupling reactions.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the Lewis acidity of the boron atom.
-
Steric hindrance from bulky ortho-substituents can influence the rate and selectivity of reactions.
This ability to tailor the properties of phenylboronic acids has made them invaluable as building blocks in drug discovery, allowing for the systematic optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles.[14]
Conclusion
The journey of substituted phenylboronic acids from their initial synthesis in the 19th century to their current status as indispensable reagents in the 21st century is a testament to the relentless pursuit of chemical innovation. Their story is one of overcoming initial challenges in synthesis and perception to unlock a vast and versatile chemical space. From enabling the construction of complex molecular architectures to providing novel therapeutic strategies for a range of diseases, substituted phenylboronic acids have firmly established their legacy in the annals of chemical science. As research continues to push the boundaries of their applications, the future of this remarkable class of compounds promises to be even more exciting and impactful.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Development of the proteasome inhibitor Velcade (Bortezomib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling with 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
An Application Guide to the Suzuki-Miyaura Coupling with 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported in 1981, this palladium-catalyzed reaction between an organoborane and an organohalide has become indispensable for constructing biaryl scaffolds—a privileged motif in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly valuable building block: This compound (CAS No: 957034-82-1).[5] This reagent is of significant interest to medicinal chemists and drug development professionals for several reasons:
-
The Sulfonamide Moiety: The N,N-dimethylsulfamoyl group is a key pharmacophore found in numerous therapeutic agents.[6] It can act as a hydrogen bond acceptor and improve physicochemical properties. Its incorporation into a biaryl structure via this boronic acid allows for the rapid exploration of chemical space around this important functional group.[7]
-
Steric Definition: The ortho-methyl group introduces a degree of steric hindrance that can enforce a specific conformation (atropisomerism) in the final biaryl product, which can be critical for achieving selective binding to biological targets.[6]
-
Synthetic Versatility: As a boronic acid, it is generally stable, easy to handle, and exhibits low toxicity compared to other organometallic reagents, making it ideal for both discovery and scale-up operations.[8]
This document serves as a detailed technical guide for researchers, providing insights into the reaction mechanism, a robust experimental protocol, and a discussion of the strategic considerations for successfully employing this compound in Suzuki-Miyaura couplings.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[1][9][10] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (typically an aryl bromide or iodide), forming a square-planar Pd(II) complex.[9][10] This is often the rate-determining step. The reactivity order for the halide is I > Br > OTf >> Cl.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species (-B(OH)₃⁻).[8] The halide or other ligand on the Pd(II) complex is displaced by the aryl group from the boronate.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][9]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices for This Reagent
When using this compound, the substituents introduce specific electronic and steric effects that must be considered:
-
Ortho-Methyl Group (Steric Hindrance): The methyl group adjacent to the boronic acid sterically shields the reaction center. This can slow down the transmetalation step. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, or tricyclohexylphosphine) is often required. These ligands promote the formation of a monoligated Pd(0) species, which is less sterically hindered and more reactive, facilitating both oxidative addition and subsequent steps.[8]
-
Para-Sulfamoyl Group (Electronic Effect): The N,N-dimethylsulfamoyl group is strongly electron-withdrawing. This decreases the nucleophilicity of the phenyl ring, which can also slow the rate of transmetalation. To counteract this, a strong base (e.g., K₃PO₄ or Cs₂CO₃) and potentially a polar aprotic solvent system (e.g., dioxane/water or 2-MeTHF/water) are recommended to promote the formation and solubility of the reactive boronate species.
Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.
Materials & Reagents
| Reagent | Role | Typical Amount (mol eq.) | Purity/Grade |
| Aryl Bromide (Ar-Br) | Electrophile | 1.0 | >98% |
| This compound | Nucleophile | 1.2 - 1.5 | >95% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Precursor | 0.01 - 0.02 (1-2 mol%) | Reagent Grade |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | 0.02 - 0.04 (2-4 mol%) | Reagent Grade |
| K₃PO₄ (Potassium Phosphate, tribasic) | Base | 2.0 - 3.0 | Anhydrous, Powder |
| 1,4-Dioxane or 2-MeTHF | Organic Solvent | - | Anhydrous |
| Deionized Water | Co-Solvent | - | Degassed |
| Nitrogen (N₂) or Argon (Ar) | Inert Gas | - | High Purity |
Step-by-Step Methodology
The following workflow provides a visual overview of the experimental procedure.
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.3 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%). Causality: The ligand stabilizes the palladium catalyst and is crucial for tuning its reactivity, especially with sterically demanding substrates.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide). The mixture should be thoroughly sparged with inert gas before heating. Causality: A biphasic solvent system often enhances the reaction rate by facilitating the dissolution of both the organic substrates and the inorganic base.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is typically indicated by the disappearance of the limiting reagent (the aryl bromide). This step is critical for self-validation, ensuring the reaction has proceeded to completion before workup.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Discovery
The biaryl sulfonamide scaffold synthesized using this boronic acid is prevalent in modern medicinal chemistry. Such structures are explored as inhibitors for a wide range of biological targets. For example, biaryl acyl sulfonamides have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel for the treatment of pain.[7] Similarly, related biaryl structures are key components in inhibitors for targets like the Hepatitis C virus (HCV) NS5A protein.[11] The ability to rapidly synthesize analogs using this building block allows for systematic Structure-Activity Relationship (SAR) studies, accelerating the drug discovery process.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Boronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process to form carbon-carbon bonds between organoboron compounds and organohalides, stands as a cornerstone of modern organic synthesis.[1][2] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents have cemented its status as an indispensable tool in both academic research and industrial applications, particularly in pharmaceutical development.[2][3] In 2010, the profound impact of this chemistry was recognized with the Nobel Prize in Chemistry awarded to its pioneer, Akira Suzuki.[1][4] This guide provides an in-depth exploration of the reaction's mechanism, a detailed analysis of its core components, practical step-by-step protocols, and field-proven troubleshooting advice for researchers, scientists, and drug development professionals.
The Engine of Synthesis: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered on a palladium complex shuttling between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational optimization and troubleshooting. The process is universally accepted to proceed via three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]
-
Oxidative Addition : The cycle begins when a catalytically active, coordinatively unsaturated Pd(0) species inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide, R¹-X).[1] This irreversible step oxidizes the metal center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[5] The reactivity of the halide is a critical parameter, with the general trend being I > OTf > Br >> Cl.[1][5] While aryl chlorides are economically attractive, their lower reactivity necessitates the use of more sophisticated, highly active catalyst systems.[8]
-
Transmetalation : This is the defining step of the Suzuki coupling. It involves the transfer of the organic moiety (R²) from the boron atom to the palladium(II) center.[1] A crucial prerequisite for this step is the activation of the organoboron species by a base.[9] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the electrophilic palladium center, displacing a halide.[9][10]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple, forming the desired carbon-carbon bond in the product (R¹-R²).[5] This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Guide to Reagent Selection: Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of its five core components. Each choice directly influences reaction kinetics, yield, and substrate scope.
The Palladium Precatalyst
The palladium source, or precatalyst, generates the active Pd(0) species required for the catalytic cycle.
-
Pd(0) Sources : Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and can directly enter the catalytic cycle.[5] Pd(PPh₃)₄ is convenient as it comes pre-ligated, but can be thermally sensitive.
-
Pd(II) Sources : Bench-stable salts like Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are widely used due to their lower cost and stability.[4] They require in situ reduction to Pd(0) to initiate catalysis, which is often accomplished by a phosphine ligand, an amine, or by homocoupling of the organoboron reagent.[4]
-
Advanced Precatalysts : Palladacycles and N-Heterocyclic Carbene (NHC) precatalysts (e.g., PEPPSI™-type) are designed for high stability and activity, often enabling challenging couplings at very low catalyst loadings.[2][4][5]
The Ligand: Modulating Reactivity and Stability
The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents its decomposition into inactive palladium black, and sterically and electronically tunes its reactivity.[1][4]
-
Triphenylphosphine (PPh₃) : The archetypal phosphine ligand, effective for many standard couplings of aryl iodides and bromides.[5]
-
Bulky, Electron-Rich Phosphines : Modern Suzuki couplings, especially those involving unreactive aryl chlorides, rely on specialized ligands.
-
Buchwald Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These ligands are sterically demanding and highly electron-donating.[8][11] This electronic character facilitates the rate-limiting oxidative addition step, while their bulk promotes the final reductive elimination step.[11]
-
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): Also highly effective for activating stubborn substrates.[9]
-
-
N-Heterocyclic Carbenes (NHCs) : A robust class of ligands that form very strong bonds to palladium. They are often more thermally stable and more electron-donating than phosphines, making them excellent choices for difficult transformations.[1][9]
The Organoboron Nucleophile
-
Boronic Acids (R-B(OH)₂) : The most common choice due to their commercial availability and ease of preparation.[4] Their primary drawback is a propensity for decomposition via protodeboronation, especially under harsh conditions.[10]
-
Boronate Esters : Pinacol esters (R-B(pin)) and neopentyl glycol esters are significantly more stable than their corresponding boronic acids.[4] They are often the reagents of choice for unstable fragments (e.g., certain heteroaryls) and can be easily prepared via the Miyaura borylation reaction.
-
Potassium Organotrifluoroborates (R-BF₃K) : These are highly stable, crystalline, and free-flowing solids that are exceptionally resistant to protodeboronation.[1][10] They slowly hydrolyze under reaction conditions to release the active boronic acid.
The Electrophile
The reaction scope is broad, including aryl, heteroaryl, and vinyl halides and pseudohalides.[1][4] As noted, the reactivity order (I > OTf > Br >> Cl) dictates the required catalyst activity.[1] Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can make it more challenging.[12]
The Base and Solvent System
-
Base : The base is not merely a spectator; it is essential for activating the boronic acid.[9]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Standard, effective, and inexpensive choices for a wide range of couplings.[1]
-
Phosphates (K₃PO₄): A stronger base, often used in anhydrous conditions and for challenging couplings with hindered substrates or aryl chlorides.[8]
-
Fluorides (KF, CsF): Can be effective, particularly for substrates with base-sensitive functional groups like esters.[9]
-
-
Solvent : The Suzuki coupling is remarkably flexible in its solvent choice.
Data-Driven Protocol Design
The optimal conditions are substrate-dependent. However, the following tables provide validated starting points for reaction optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Substrate Class | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) |
| Aryl Iodide/Bromide | Pd(OAc)₂ (1-2%) | PPh₃ (2-4%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80-100 |
| Aryl Bromide (Hindered) | Pd₂(dba)₃ (1%) | SPhos (2-3%) | K₃PO₄ (2.0) | 1,4-Dioxane | 80-110 |
| Aryl Chloride (Activated) | Pd(OAc)₂ (2%) | SPhos or XPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100-110 |
| Aryl Chloride (Unactivated) | Pd₂(dba)₃ (1-2%) | Buchwald Ligand (2-4%) | K₃PO₄ (2.0) | Toluene or Dioxane | 100-120 |
| Base-Sensitive Substrate | Pd(PPh₃)₄ (3-5%) | - | KF (3.0) | THF | 65 |
| Heteroaryl Halide | PdCl₂(dppf) (3-5%) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 |
Experimental Protocols & Workflows
Adherence to proper technique, especially the maintenance of an inert atmosphere, is critical for reproducibility and high yields.
Caption: A standard workflow for performing a Suzuki-Miyaura reaction.
Protocol 1: Standard Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a robust starting point for typical biaryl syntheses.[3][14]
-
Reagents :
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (0.02 mmol, 2 mol%)
-
Triphenylphosphine (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane/Water (4:1, 5 mL)
-
-
Procedure :
-
Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Inerting : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.[15]
-
Solvent Addition : Prepare the solvent mixture and degas it by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the flask via syringe.
-
Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium(II) acetate and triphenylphosphine to the flask.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.[3]
-
Protocol 2: Challenging Coupling of an Aryl Chloride using a Buchwald Ligand
This protocol is adapted for less reactive aryl chlorides, leveraging a modern, highly active catalyst system.[8][11]
-
Reagents :
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent: Toluene (4 mL, anhydrous)
-
-
Procedure :
-
Setup : Inside a glovebox, add the aryl chloride, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried vial equipped with a stir bar.
-
Solvent and Sealing : Add anhydrous toluene, seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Reaction : Place the vial in a preheated aluminum heating block at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by GC-MS.
-
Work-up : After cooling, dilute the mixture with diethyl ether, filter through a pad of Celite®, and rinse the pad with additional ether.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude material by silica gel column chromatography.
-
Impact and Application in Drug Discovery
The Suzuki-Miyaura coupling has had a transformative impact on pharmaceutical R&D.[16][17] In a 2014 analysis, it was the second most frequently used reaction in medicinal chemistry, surpassed only by amide bond formation.[18] Its reliability allows medicinal chemists to rapidly synthesize vast libraries of related compounds, accelerating the exploration of structure-activity relationships (SAR) to identify clinical candidates.[17] Many blockbuster drugs, including the antihypertensive Losartan and the cystic fibrosis treatment Lumacaftor, feature key C-C bonds constructed using this powerful reaction.[18]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently degassed system (oxygen poisoning).3. Poor quality or decomposed boronic acid (protodeboronation).4. Incorrect base/solvent combination. | 1. Use fresh, high-purity catalyst and ligand. Screen different ligand classes (e.g., Buchwald type).2. Ensure rigorous degassing of solvents and inerting of the reaction vessel.3. Use a more stable boronate ester (e.g., pinacol) or a trifluoroborate salt.[4][19]4. Screen alternative bases (e.g., K₃PO₄, CsF) and solvents (e.g., Dioxane, THF).[20] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen, which can facilitate the homocoupling pathway.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing and inert atmosphere techniques.2. Add a small amount of a reducing agent or switch to a Pd(0) source like Pd(PPh₃)₄.[4] |
| Dehalogenation of Starting Material | 1. A common side reaction, sometimes promoted by specific bases or impurities.2. β-hydride elimination if an alkyl halide with β-hydrogens is used. | 1. Change the base (e.g., from a hydroxide to a carbonate).2. Use a ligand system (e.g., with a bidentate phosphine) that disfavors this pathway. |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Degradation of the boronic acid during the reaction. | 1. Use a more robust ligand (e.g., an NHC or biarylphosphine). Consider a higher catalyst loading.2. Use 1.5-2.0 equivalents of the boronic acid or switch to a more stable boronate ester. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is a robust, versatile, and foundational reaction for modern chemical synthesis. Its success lies in a predictable catalytic cycle that can be finely tuned through the rational selection of catalyst, ligand, base, and solvent. By understanding the mechanistic underpinnings and applying the practical protocols outlined in this guide, researchers can effectively leverage this powerful transformation to construct complex molecular architectures, accelerating innovation in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 17. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Strategic Application of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of contemporary organic synthesis, the pursuit of molecular complexity and diversity is paramount, particularly in the realms of drug discovery and materials science. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid has garnered significant attention as a versatile building block. Its unique structural features—a sterically demanding ortho-methyl group and an electron-withdrawing N,N-dimethylsulfamoyl moiety—impart distinct reactivity and functionality, enabling the construction of intricate biaryl scaffolds that are prevalent in medicinally important compounds.[1][2]
This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound. We will delve into its physicochemical properties, provide insights into its reactivity in cross-coupling reactions, and present detailed, field-proven protocols to facilitate its seamless integration into synthetic workflows.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 957034-82-1 | [3] |
| Molecular Formula | C₉H₁₄BNO₄S | |
| Molecular Weight | 243.09 g/mol | |
| Appearance | Off-white to white solid | |
| Storage | Store at 2-8°C, keep container tightly closed |
Handling and Storage: this compound is a stable solid that can be handled in air. However, as with all boronic acids, it is prudent to store it in a cool, dry place to prevent potential degradation. For long-term storage, refrigeration at 2-8°C is recommended.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl and heteroaryl-aryl compounds.
Mechanistic Considerations and Rationale for Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The specific structure of this compound introduces several important considerations when designing a synthetic protocol:
-
Steric Hindrance: The ortho-methyl group increases steric bulk around the boronic acid moiety. This can hinder the transmetalation step, which involves the transfer of the aryl group from boron to the palladium center. To overcome this, the selection of a suitable palladium catalyst with bulky, electron-rich phosphine ligands is crucial. Ligands such as Xantphos or tri(2-furyl)phosphine have been shown to be effective in facilitating the coupling of sterically demanding substrates.[4]
-
Electronic Effects: The N,N-dimethylsulfamoyl group is strongly electron-withdrawing. This electronic feature can influence the nucleophilicity of the boronic acid and may necessitate slightly more forcing reaction conditions (e.g., higher temperatures) to drive the reaction to completion.
-
Choice of Base and Solvent: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed. The choice of solvent is also critical, with solvent systems like toluene/water or dimethylformamide (DMF)/water often providing good results by facilitating the dissolution of both the organic and inorganic reagents.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of N,N-Dimethylformamide-Protected Palladium Nanoparticles and Their Use in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for C-C Bond Formation with Substituted Boronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth exploration of the critical parameters governing the success of Suzuki-Miyaura couplings, with a specialized focus on navigating the challenges presented by electronically and sterically diverse substituted boronic acids. We will dissect the mechanistic underpinnings of the catalytic cycle, elucidate the interdependent roles of catalyst, ligand, base, and solvent, and furnish detailed, field-proven protocols for researchers, scientists, and drug development professionals. This document is structured to empower the user with not only procedural steps but also the scientific rationale required to optimize reactions, troubleshoot common failures, and adapt methodologies for novel substrates.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A comprehensive understanding of the reaction mechanism is paramount for logical troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle centered on a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[2][3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
The Catalytic Cycle: A Step-by-Step Examination
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide (or pseudohalide) bond of the electrophilic partner (R¹-X).[3] This is often the rate-determining step of the entire cycle.[3][4] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[1][6] The resulting intermediate is a square-planar Pd(II) complex. The choice of ligand is critical here; electron-rich and bulky ligands facilitate this step, especially for less reactive electrophiles like aryl chlorides.[2]
-
Transmetalation: This step involves the transfer of the organic moiety (R²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) center, displacing the halide or other leaving group.[8] The precise mechanism of transmetalation has been a subject of extensive study, with evidence supporting pathways involving either the boronate complex or an initially formed palladium-hydroxide species.[9]
-
Reductive Elimination: The newly formed diorganopalladium(II) intermediate, cis-[Pd(L)₂(R¹)(R²)], undergoes reductive elimination to form the desired C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][4] Bulky ligands on the palladium center can promote this final step by creating steric pressure that favors the formation of the product.[2]
Below is a diagram illustrating the key phases of this catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[10]
Core Components and Their Strategic Selection
The success of a Suzuki-Miyaura coupling is dictated by the judicious selection of its four primary components: the palladium source, the ligand, the base, and the solvent system. These components are highly interdependent, and their choice must be tailored to the specific electronic and steric properties of the coupling partners.
Palladium Catalysts: Precatalysts vs. Active Species
The active catalytic species is a Pd(0) complex.[11] While pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are available, it is more common to use more stable and easily handled Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(dppf).[12] These Pd(II) sources must be reduced in situ to generate the active Pd(0) species, a process that can be facilitated by phosphine ligands or through a side reaction like the homocoupling of the boronic acid.[2] Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed for efficient generation of the active catalyst, offering improved stability and reliability.
Ligands: The Key to Reactivity and Selectivity
The ligand bound to the palladium center is arguably the most critical factor in overcoming challenges posed by difficult substrates. Ligands modulate the steric and electronic environment of the metal, directly influencing the rates of oxidative addition and reductive elimination.[2]
-
For Sterically Hindered Substrates: Couplings involving ortho-substituted aryl halides or boronic acids require ligands that are both bulky and electron-rich. The steric bulk promotes reductive elimination, while the electron-donating character facilitates the oxidative addition of even unreactive aryl chlorides.[13] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are the state-of-the-art for these transformations.[14]
-
For Electron-Poor Substrates: Electron-deficient boronic acids are prone to a deleterious side reaction known as protodeboronation.[6][15] Highly active catalyst systems with bulky, electron-rich ligands can accelerate the desired cross-coupling, allowing it to outcompete the rate of protodeboronation.[16]
-
For Electron-Rich Substrates: Electron-rich aryl halides can be slow to undergo oxidative addition. Here again, electron-rich phosphine ligands are essential to increase the electron density on the palladium center, thereby promoting its insertion into the C-X bond.[2]
| Ligand Type | Example(s) | Key Characteristics | Primary Application |
| Triarylphosphines | PPh₃ | Standard, versatile ligand | General purpose, simple couplings |
| Trialkylphosphines | PCy₃, P(t-Bu)₃ | Strongly electron-donating, bulky | Coupling of aryl chlorides and triflates |
| Biarylphosphines | XPhos, SPhos, RuPhos | Very bulky, electron-rich | Sterically hindered and challenging substrates |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically tunable | Highly active for unreactive chlorides |
| Ferrocenylphosphines | dppf | Robust, good for heteroaromatics | Versatile, particularly for heteroaryl couplings |
The Role of the Base: More Than Just an Activator
The base is essential for activating the boronic acid to form the nucleophilic boronate species required for transmetalation.[7][8] The choice of base can dramatically affect reaction yield, rate, and the prevalence of side reactions.
-
Strength and Solubility: Strong bases like NaOH and KOH can be effective but may promote side reactions, especially with base-sensitive functional groups.[9] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are more commonly used and often provide a good balance of reactivity and selectivity.[17] The solubility of the base is also critical; K₃PO₄ is often favored for its good solubility in common solvent mixtures.
-
Counterion Effect: The cation of the base can also play a role. Cesium (Cs⁺) salts, like Cs₂CO₃ and CsF, are often beneficial, potentially due to their ability to disrupt boronic acid aggregates (boroxines) and their high solubility.
-
Fluoride Bases: Bases like KF and CsF can be particularly effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[9]
Solvent Systems: The Reaction Medium
The solvent must solubilize the reactants and catalyst while being compatible with the chosen base. Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[2] Often, a co-solvent, typically water, is added.[18]
The Role of Water: The addition of water can be beneficial for several reasons. It can increase the solubility of inorganic bases, facilitate the formation of the active boronate species, and in some cases, stabilize the catalytic intermediates.[19][20] However, in cases where protodeboronation is a concern, anhydrous conditions may be preferable.[6] Interestingly, even in nominally solid-state reactions, trace amounts of water generated from the dehydration of boronic acid to its boroxine form can be crucial for the reaction to proceed.[18][21]
Application Protocols for Substituted Boronic Acids
The following protocols are designed as robust starting points. Optimization of temperature, concentration, and reagent stoichiometry may be necessary for specific substrate combinations.
Protocol 1: General Coupling of an Unhindered Aryl Boronic Acid
This protocol is a reliable starting point for simple aryl-aryl couplings.
Workflow:
Caption: General workflow for a standard Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling of a Sterically Hindered Boronic Acid
This protocol employs a highly active Buchwald-type ligand and a stronger base to overcome steric challenges.
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add to a reaction vial: the sterically hindered aryl halide (e.g., 2-bromo-1,3,5-trimethylbenzene, 1.0 mmol, 1.0 equiv.), the sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid, 1.5 mmol, 1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial, remove from the glovebox (if used), and add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.
Causality: The use of a bulky, electron-rich ligand like XPhos is crucial.[22] It accelerates both the difficult oxidative addition of the hindered halide and the sterically demanding reductive elimination step. A stronger, more soluble base like K₃PO₄ is often required to efficiently generate the boronate "ate" complex in these challenging systems.[17]
Protocol 3: Coupling of an Electron-Deficient or Heteroaryl Boronic Acid (Minimizing Protodeboronation)
This protocol focuses on mitigating the common side reaction of protodeboronation, which plagues electron-poor and many heteroaryl boronic acids.[15][16]
Step-by-Step Procedure:
-
Reagent Choice: Start with a more stable boronic acid surrogate if available, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[23][24] If using the boronic acid, ensure it is fresh and pure.
-
Vessel Preparation: To a flame-dried vial, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.1 mmol, 1.1 equiv.), and a mild base such as potassium fluoride (KF, 3.0 mmol, 3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere & Catalyst: Establish an inert atmosphere as in Protocol 1. Add a highly active catalyst system (e.g., Pd₂(dba)₃ with a bulky ligand like SPhos, 1-2 mol%).
-
Solvent and Temperature: Add a degassed, anhydrous solvent like THF or dioxane. Run the reaction at the lowest effective temperature (start by screening at room temperature, then gently warm to 50-80 °C if necessary).
-
Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.
Causality: Protodeboronation involves the cleavage of the C-B bond by a proton source, often water, and is frequently accelerated by strong bases and high temperatures.[15] This protocol mitigates this by:
-
Using a milder base (KF, Cs₂CO₃) to reduce base-catalyzed decomposition.[16]
-
Employing anhydrous conditions to remove the primary proton source.[6]
-
Using a highly active catalyst to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.[16]
-
Using a boronic acid surrogate like a MIDA ester, which slowly releases the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing side reactions.[24][25]
Troubleshooting Guide
Even with optimized protocols, Suzuki-Miyaura couplings can sometimes fail. A systematic approach to troubleshooting is essential.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | • Test catalyst on a known, reliable reaction (e.g., phenylboronic acid + iodobenzene).• Use a fresh batch of catalyst/precatalyst.[11]• Ensure proper degassing; oxygen deactivates the Pd(0) catalyst.[6] |
| 2. Poor Oxidative Addition | • For aryl chlorides, switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos, NHC).[2]• Increase reaction temperature. | |
| 3. Inefficient Transmetalation | • Use a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[17]• Ensure the base is finely powdered for better surface area.• Add a small amount of water if using an anhydrous system to improve base solubility.[20] | |
| Boronic Acid Decomposition (Protodeboronation) | 1. Harsh Basic Conditions | • Switch to a milder base (e.g., KF, Cs₂CO₃).[16]• Use a boronic acid surrogate (MIDA ester, trifluoroborate salt).[15][24] |
| 2. High Temperature | • Lower the reaction temperature.• Use a more active catalyst that functions at lower temperatures. | |
| 3. Presence of Water | • Use anhydrous solvents and reagents.[6] | |
| Formation of Homocoupled Product (R²-R²) | 1. Oxygen in the Reaction | • Rigorously degas all solvents and the reaction mixture before adding the catalyst.[2] |
| 2. Use of Pd(II) Precatalyst | • The reductive formation of Pd(0) from Pd(II) can be accompanied by homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.[11] | |
| Dehalogenation of Aryl Halide (R¹-H formation) | 1. β-Hydride Elimination (for alkyl halides) | • Not typically an issue for aryl halides. For alkyl halides, choose ligands that promote reductive elimination over β-hydride elimination. |
| 2. Hydrodehalogenation | • This can occur after oxidative addition. Ensure the reaction is not stalled at the Pd(II) intermediate stage. Optimize transmetalation conditions. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 19. quora.com [quora.com]
- 20. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 25. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chan-Lam Coupling with Alkylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Chan-Lam coupling reaction is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a significant advantage over traditional methods due to its mild reaction conditions, often conducted at room temperature and open to the air.[1][2][3] While traditionally associated with arylboronic acids, the extension of this methodology to include alkylboronic acids has opened new avenues for the synthesis of alkylamines, alkyl ethers, and other alkylated compounds, which are prevalent motifs in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the Chan-Lam coupling with alkylboronic acids, detailing the reaction mechanism, offering field-proven experimental protocols, and addressing common challenges and optimization strategies.
Introduction: The Advent of Alkyl Chan-Lam Coupling
The copper-catalyzed cross-coupling of a boronic acid with an amine or an alcohol, known as the Chan-Lam coupling, has emerged as a vital tool in modern organic synthesis.[2] Unlike palladium-catalyzed counterparts like the Buchwald-Hartwig reaction, the Chan-Lam coupling often utilizes a more abundant and less expensive copper catalyst and can be performed under aerobic conditions.[1][4] The reaction's scope has expanded significantly since its nearly simultaneous discovery by Dominic Chan, David Evans, and Patrick Lam, now encompassing a wide range of N-H and O-H containing nucleophiles.[1][2]
The inclusion of alkylboronic acids as coupling partners represents a significant advancement, providing a direct route to N- and O-alkylated products. However, the use of alkylboronic acids introduces unique challenges, primarily the propensity for β-hydride elimination in the alkylmetal intermediate.[5] This guide will delve into the mechanistic nuances and provide robust protocols designed to mitigate these challenges, enabling the efficient synthesis of a diverse array of alkylated molecules.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the Chan-Lam coupling involves a copper(I)/copper(III) or a copper(II)-mediated catalytic cycle. The reaction is initiated by the coordination of the N-H or O-H nucleophile to the copper(II) catalyst. Subsequent transmetalation with the boronic acid forms a copper-alkyl intermediate. The key C-N or C-O bond-forming step occurs via reductive elimination from a transient Cu(III) species, which regenerates a Cu(I) species.[2][4] The catalytic cycle is completed by the oxidation of Cu(I) back to the active Cu(II) state, often by atmospheric oxygen.[1][4]
Caption: Generalized catalytic cycle of the Chan-Lam coupling with alkylboronic acids.
A critical challenge with alkylboronic acids is the potential for β-hydride elimination from the alkyl-copper intermediate, which can lead to undesired byproducts. The choice of ligands, solvents, and temperature plays a crucial role in suppressing this side reaction and promoting the desired reductive elimination pathway.[5]
Core Experimental Protocols
The successful execution of a Chan-Lam coupling with alkylboronic acids hinges on the careful selection of the copper source, base, solvent, and reaction temperature. Below are detailed protocols for the N-alkylation of anilines and O-alkylation of phenols, which can be adapted for other nucleophiles.
General Considerations and Reagent Handling
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst. Other copper sources such as CuBr, CuCl₂, and Cu(OTf)₂ can also be employed.[4]
-
Solvents: Anhydrous solvents are recommended to minimize the primary side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen.[6] Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently used.
-
Base: A mild, non-nucleophilic base is typically used to facilitate the deprotonation of the nucleophile and promote the catalytic cycle. Pyridine, triethylamine (Et₃N), and 2,6-lutidine are common choices.[1][4]
-
Atmosphere: While many Chan-Lam couplings can be performed open to the air, reactions with sensitive substrates or those requiring prolonged heating may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]
Protocol 1: N-Alkylation of an Aniline with an Alkylboronic Acid
This protocol describes a general procedure for the copper-catalyzed N-alkylation of an aniline derivative with a primary alkylboronic acid.
Materials:
-
Aniline derivative (1.0 equiv)
-
Alkylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1-1.0 equiv)
-
Pyridine (2.0-3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (3 Å or 4 Å), activated (optional)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aniline derivative (e.g., 1.0 mmol), the alkylboronic acid (e.g., 1.5 mmol), and copper(II) acetate (e.g., 0.2 mmol).
-
If using, add activated molecular sieves (approx. 100-200 mg per mmol of aniline).
-
Under a fume hood, add anhydrous DCM (e.g., 5-10 mL) to the flask, followed by pyridine (e.g., 2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature and open to the air.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrate.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper salts and molecular sieves.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylaniline.
Caption: Experimental workflow for the N-alkylation of anilines.
Protocol 2: O-Alkylation of a Phenol with an Alkylboronic Acid
This protocol provides a general method for the synthesis of alkyl aryl ethers from phenols and alkylboronic acids.
Materials:
-
Phenol derivative (1.0 equiv)
-
Alkylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1-1.0 equiv)
-
Triethylamine (Et₃N, 2.0-3.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Step-by-Step Procedure:
-
In a dry Schlenk tube under an atmosphere of air, combine the phenol derivative (e.g., 1.0 mmol), the alkylboronic acid (e.g., 1.5 mmol), and copper(II) acetate (e.g., 0.1 mmol).
-
Add anhydrous acetonitrile (e.g., 5 mL) followed by triethylamine (e.g., 2.0 mmol).
-
Seal the tube and stir the mixture at a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[6]
-
After cooling to room temperature, work up the reaction by diluting with an organic solvent (e.g., diethyl ether), washing with water and brine, and drying the organic phase over anhydrous MgSO₄.[6]
-
Remove the solvent in vacuo and purify the residue by column chromatography to isolate the alkyl aryl ether.[6]
Optimization and Troubleshooting
The success of the Chan-Lam coupling with alkylboronic acids can be substrate-dependent. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Strategies |
| Low or No Conversion | - Inactive catalyst- Low reactivity of substrate- Insufficient base | - Use a fresh batch of copper catalyst.- Increase reaction temperature or prolong reaction time.- Screen different bases (e.g., pyridine, Et₃N, 2,6-lutidine).[4]- Consider using a more reactive boronic acid derivative, such as a boronic ester.[5] |
| Protodeboronation | - Presence of water in the reaction mixture | - Use anhydrous solvents and reagents.[6]- Add activated molecular sieves to the reaction. |
| Homocoupling of Boronic Acid | - High catalyst loading- Elevated temperatures | - Reduce the amount of copper catalyst.- Perform the reaction at a lower temperature. |
| β-Hydride Elimination | - Use of secondary or sterically hindered alkylboronic acids | - Employ specialized ligands, such as diketimine (nacnac) ligands, to stabilize the alkyl-copper intermediate.[5]- Optimize reaction conditions to favor reductive elimination. |
| Poor Yield with Electron-Deficient Substrates | - Slower reaction rates | - Increase reaction temperature and/or time.- Use a stronger base or a more polar solvent. |
Scope and Limitations
The Chan-Lam coupling with alkylboronic acids has a broad substrate scope. A variety of N-H nucleophiles, including anilines, amides, imides, ureas, carbamates, and sulfonamides, are suitable coupling partners.[1][4] Similarly, O-H containing compounds such as phenols and alcohols can be effectively alkylated.
However, limitations exist. Sterically hindered substrates may react sluggishly, requiring more forcing conditions. The use of secondary alkylboronic acids is often more challenging due to the increased propensity for β-hydride elimination.[5] In such cases, the development of new catalyst systems with tailored ligands is an active area of research.[5]
Conclusion
The Chan-Lam coupling with alkylboronic acids is a valuable and versatile transformation for the construction of C-N and C-O bonds. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can overcome the inherent challenges associated with alkylboronic acids and access a wide range of alkylated products. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this powerful synthetic methodology in both academic and industrial settings.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. marmacs.org [marmacs.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Copper-Catalyzed Amidation of Primary and Secondary Alkyl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
One-Pot Synthesis Methods Involving Boronic Acid Derivatives: A Guide for Researchers
In the relentless pursuit of molecular complexity and efficiency, particularly within drug discovery and development, one-pot synthesis methodologies have emerged as a cornerstone of modern organic chemistry. These strategies, which circumvent the need for intermediate isolation and purification, offer significant advantages in terms of time, cost, and environmental impact. Among the vast arsenal of chemical tools available, boronic acid derivatives have proven to be exceptionally versatile building blocks for such streamlined synthetic sequences. Their stability, low toxicity, and broad functional group tolerance make them ideal candidates for complex, multi-step reactions carried out in a single reaction vessel.[1][2]
This guide provides an in-depth exploration of key one-pot synthesis methods involving boronic acid derivatives, offering not just protocols, but also the underlying mechanistic principles and strategic considerations essential for successful implementation in a research setting.
The Strategic Advantage of Boronic Acids in One-Pot Synthesis
The utility of boronic acids in one-pot reactions stems from their unique chemical properties. The boron atom's Lewis acidity allows for facile transmetalation with transition metal catalysts, a critical step in many cross-coupling reactions.[3] Furthermore, the boronic acid moiety can be readily converted into a variety of other functional groups, enabling divergent synthesis from a common intermediate. This versatility is paramount in the generation of compound libraries for high-throughput screening in drug discovery programs.[4] The approval of several boronic acid-containing drugs, such as Bortezomib (Velcade®), underscores the significance of this class of compounds in medicinal chemistry.[3][5][6]
Core One-Pot Methodologies and Applications
Several named reactions leveraging boronic acid derivatives have been adapted into highly efficient one-pot procedures. Here, we delve into the specifics of three prominent examples: the Suzuki-Miyaura Coupling, the Petasis Borono-Mannich Reaction, and the Chan-Lam Coupling.
The One-Pot Borylation/Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of C-C bond formation, celebrated for its mild conditions and broad substrate scope.[7][8] The conventional approach requires the pre-synthesis and isolation of the boronic acid or ester. The one-pot borylation/Suzuki-Miyaura reaction elegantly bypasses this by generating the boronic acid derivative in situ from an aryl halide, which then couples with a second aryl halide in the same pot.[7][8][9] This "tandem" approach is particularly advantageous when the required boronic acid is unstable, commercially unavailable, or expensive.[7][10]
Causality in Experimental Design: The success of this one-pot sequence hinges on the careful selection of a catalyst system that is active for both the borylation and the subsequent cross-coupling.[9] Often, a single palladium catalyst can efficiently drive both transformations.[9][11] The choice of base and solvent is also critical; conditions must be compatible with both reaction steps to avoid decomposition of the in situ generated boronic ester.[8][9] Microwave-assisted protocols have been developed to accelerate these reactions, significantly reducing reaction times.[7]
Experimental Workflow: One-Pot Borylation/Suzuki-Miyaura Coupling
Caption: Workflow for a one-pot borylation/Suzuki-Miyaura coupling.
Quantitative Data Summary: One-Pot Borylation/Suzuki-Miyaura Coupling
| Entry | Aryl Halide 1 | Aryl Halide 2 | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 4-Chlorotoluene | XPhos-Pd-G2 (1) | KOAc / K₂CO₃ | Ethanol | 17 | 90 | [8] |
| 2 | 1-Bromo-4-fluorobenzene | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | KOAc / K₃PO₄ | Dioxane | 24 | 85 | [9] |
| 3 | 4-Iodobenzonitrile | 1-Bromo-3,5-dimethylbenzene | SiliaCat DPP-Pd | KOAc / K₂CO₃ | iPrOH | 18 | 92 | [11] |
Detailed Protocol: One-Pot Synthesis of 4-Methoxy-4'-methylbiphenyl
-
Reaction Setup: To an oven-dried reaction vessel, add 4-bromoanisole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), XPhos-Pd-G2 (0.01 mmol, 1 mol%), and anhydrous ethanol (5 mL).
-
Borylation: Seal the vessel and heat the mixture to 80 °C for 2 hours. A color change is often observed, indicating the completion of the borylation step.[12]
-
Suzuki Coupling: Cool the reaction mixture to room temperature. Add 4-chlorotoluene (1.2 mmol) and an aqueous solution of potassium carbonate (3.0 mmol in 1 mL of water).
-
Reaction Completion: Reseal the vessel and heat at 80 °C for an additional 15 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl.
The Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a versatile multicomponent reaction (MCR) that forms α-amino acids and their derivatives from the condensation of an amine, a carbonyl compound (often an α-hydroxy aldehyde), and an organoboronic acid.[13][14] Its one-pot nature, operational simplicity, and the ability to generate molecular diversity make it a powerful tool in medicinal chemistry.[13][15]
Causality in Experimental Design: The mechanism involves the formation of an iminium ion from the amine and aldehyde.[16] The boronic acid then forms a tetracoordinate "ate" complex with the hydroxyl group of the aldehyde, which facilitates the intramolecular transfer of the organic group from boron to the electrophilic iminium carbon.[16] The choice of a solvent that can facilitate both iminium ion formation and the subsequent nucleophilic attack is crucial. Dioxane and ethanol are commonly employed.[14] The reaction often proceeds at room temperature or with gentle heating, highlighting its efficiency.[14]
Caption: A plausible catalytic cycle for the Chan-Lam C-N coupling reaction.
Quantitative Data Summary: Scope of the Chan-Lam Coupling
| Nucleophile | Boronic Acid | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | 25 | 90 | [17] |
| Imidazole | 4-Tolylboronic acid | Cu(OAc)₂ | Et₃N | MeOH | 25 | 95 | [18] |
| Phenol | 3-Chlorophenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | 25 | 88 | [17] |
Detailed Protocol: One-Pot N-Arylation of Imidazole
-
Reaction Setup: To a flask, add imidazole (1.0 mmol), 4-tolylboronic acid (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and dichloromethane (DCM, 10 mL).
-
Base Addition: Add triethylamine (2.0 mmol) to the suspension.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature, open to the air (e.g., using a balloon filled with air or by simply leaving the flask unsealed). The reaction progress can be monitored by TLC.
-
Completion and Work-up: Once the starting material is consumed (typically 12-24 hours), filter the reaction mixture through a pad of celite to remove the copper salts, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the N-arylated imidazole.
Conclusion and Future Outlook
One-pot synthesis methods involving boronic acid derivatives represent a powerful and enabling technology for the rapid construction of complex molecules. The Suzuki-Miyaura, Petasis, and Chan-Lam reactions, when performed in a one-pot fashion, offer significant advantages in efficiency and resource management. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the scope and utility of these methods will undoubtedly continue to expand, further accelerating innovation in medicinal chemistry and materials science. The ability to perform iterative C-C bond formations using transiently generated boronic acids points towards a future where complex molecular architectures can be assembled with even greater control and elegance. [19][20][21]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medium.com [medium.com]
- 10. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 11. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 12. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Petasis reaction - Wikipedia [en.wikipedia.org]
- 15. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. shura.shu.ac.uk [shura.shu.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Side products in reactions with 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the common challenges and side reactions encountered when using this versatile but structurally complex reagent. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.
Category 1: Reagent Stability and Handling
Question 1: My bottle of this compound has been on the shelf for a while. How can I assess its purity and what is the most common degradation product?
Answer: The most common issue with stored boronic acids is not decomposition in the traditional sense, but rather dehydration to form a cyclic trimer anhydride known as a boroxine .[1][2] This is an equilibrium process where three molecules of the boronic acid condense, releasing three molecules of water.[3]
Causality: Boroxine formation is an entropically driven process, often accelerated by heat or storage in a non-anhydrous environment where water can slowly be removed from the solid.[3][4] While boroxines are often viable coupling partners themselves, their different molecular weight and potentially altered reactivity can complicate reaction stoichiometry and kinetics. Commercially available arylboronic acids often contain varying amounts of their corresponding boroxines.[5]
Identification:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the boronic acid protons (-B(OH)₂) typically appear as a broad singlet. The formation of boroxine will cause shifts in the aromatic proton signals and the disappearance of the B(OH)₂ peak.
-
Mass Spectrometry: You may observe a peak corresponding to the trimeric boroxine.
Corrective Action: Hydrolysis of Boroxines Fortunately, the formation of boroxines is reversible.[1] You can easily hydrolyze the boroxine back to the monomeric boronic acid before use.
Protocol 1: Reconstituting Boronic Acid from Boroxine
-
Dissolution: Dissolve the boronic acid/boroxine mixture in a suitable organic solvent that is partially miscible with water (e.g., diethyl ether, ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a small amount of water or a slightly acidic aqueous solution (e.g., 0.1 M HCl). Agitate gently. This provides the necessary water to drive the equilibrium back to the boronic acid.
-
Separation & Drying: Separate the organic layer, dry it thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Verification: Dry the resulting solid under vacuum and verify the monomeric form by NMR before use.
Caption: Equilibrium between boronic acid and its boroxine trimer.
Category 2: Low Yields and Reaction Failures in Cross-Coupling
Question 2: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. I primarily observe the starting aryl halide and a byproduct derived from the boronic acid. What's happening?
Answer: The most probable cause of this issue is protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6] This effectively destroys your nucleophilic partner, leading to low conversion of the aryl halide.
Causality: this compound is susceptible to protodeboronation for two key reasons:
-
Steric Hindrance: The ortho-methyl group sterically hinders the boron center. This can significantly slow down the rate of the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[7][8]
-
Electronic Effects: The N,N-dimethylsulfamoyl group is strongly electron-withdrawing, which can increase the acidity of the boronic acid and influence its stability under basic conditions.[9]
When the productive cross-coupling is slow, the competing protodeboronation pathway has more time to occur, consuming the boronic acid.[10] The reaction is particularly sensitive to the choice of base and solvent, as protodeboronation is often base-catalyzed.[6][9]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boronic Acid Reaction Products
An authoritative guide for researchers, scientists, and drug development professionals on overcoming the common and complex challenges associated with purifying boronic acid reaction products.
Welcome to the technical support center for boronic acid purification. As a Senior Application Scientist, I understand that while boronic acids are invaluable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, their purification can be a significant bottleneck.[1][2] The unique chemical properties of the boronic acid functional group—its Lewis acidity, propensity to form cyclic anhydrides (boroxines), and polarity—often lead to frustrating and time-consuming purification challenges.[3][4]
This guide is structured to provide direct, actionable solutions to the problems you are facing at the bench. We will move from general strategies to specific troubleshooting scenarios for common techniques like chromatography, extraction, and recrystallization.
Frequently Asked Questions (FAQs): Core Purification Strategies
Q1: What are the primary methods for purifying boronic acids and their derivatives?
There are four principal techniques, and the choice depends on the specific properties of your compound and the nature of the impurities.
-
Recrystallization: Ideal for solid, moderately non-polar arylboronic acids. It is highly effective for removing minor impurities if a suitable solvent system can be found.[5][6]
-
Acid-Base Extraction: This classic technique leverages the acidic nature of the B(OH)₂ group. By treating the crude product with a base, the boronic acid is converted into a water-soluble boronate salt, allowing for the removal of non-acidic organic impurities via liquid-liquid extraction.[7][8][9][10] Subsequent acidification of the aqueous layer regenerates the pure boronic acid.[7][10]
-
Column Chromatography: While widely used, it can be problematic for free boronic acids due to their polarity and interaction with the silica stationary phase, often causing streaking.[5] It is generally more suitable for less polar boronic esters, such as pinacol esters.[3][11] Specialized techniques, like using boric acid-impregnated silica, can significantly improve outcomes.[11][12]
-
Derivatization/Protection: In challenging cases, converting the boronic acid to a more stable and easily handled derivative, like a pinacol ester or a diethanolamine adduct, can facilitate purification.[3][13] The protecting group can then be removed in a subsequent step.[14][15][16]
Q2: How should I decide on the best purification strategy for my compound?
Choosing the right strategy from the outset can save significant time and material. The following decision tree provides a logical workflow based on the physical state of your crude product and its known properties.
References
- 1. waters.com [waters.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Boronic Acid Compounds
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of boronic acid (BA) and its derivatives. Here, we address common problems with practical, field-tested solutions to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common questions our team receives regarding the solubility of boronic acid compounds.
Question 1: Why do many boronic acid compounds exhibit poor water solubility?
Answer: The limited aqueous solubility of many boronic acid compounds is often due to the presence of hydrophobic organic components attached to the boronic acid group.[1] For example, aryl boronic acids, which are frequently used in medicinal chemistry, can have strong intermolecular interactions like π-π stacking. This leads to a stable crystal lattice that is difficult for water to break down. Furthermore, the trigonal planar geometry and sp2 hybridization of the boron atom give it a relatively nonpolar character, which further restricts its solubility in water.
Question 2: How does pH influence the solubility of boronic acid compounds?
Answer: The pH of the aqueous medium is a critical factor in the solubility of boronic acid compounds. Boronic acids act as Lewis acids, meaning they can accept a hydroxide ion to form a more soluble, tetrahedrally coordinated boronate anion. This process is dependent on the pH. As the pH increases, the equilibrium shifts to favor the formation of the more soluble boronate species, thereby increasing the overall solubility.[2][3][4] It is important to be aware that at very high pH levels, the stability of the compound could be compromised.
Question 3: What are the most common strategies to improve the aqueous solubility of boronic acid compounds?
Answer: Several effective strategies can be used to enhance the aqueous solubility of boronic acid compounds. These can be broadly categorized as:
-
pH adjustment: As mentioned, increasing the pH can significantly improve solubility by forming the boronate anion.[2][3][4]
-
Use of co-solvents: Organic solvents that can be mixed with water, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), can be used to increase the solubility of hydrophobic compounds.
-
Complexation: Boronic acids can form reversible complexes with diols and other molecules containing cis-1,2- or 1,3-diols. Cyclodextrins are particularly effective at encapsulating the hydrophobic parts of the boronic acid molecule, which increases its solubility.[5][][7][8][9]
-
Formulation into nanoparticles: Encapsulating boronic acid compounds into nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility and bioavailability.[10][11][12]
-
Chemical modification: Adding hydrophilic functional groups to the boronic acid molecule can intrinsically increase its aqueous solubility.[13]
Section 2: Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to diagnosing and resolving common solubility problems encountered during experiments.
Problem: My boronic acid compound is not dissolving in my aqueous buffer.
Troubleshooting Steps:
-
Verify Compound Purity: Impurities can significantly affect solubility. Confirm the purity of your compound using appropriate analytical techniques (e.g., NMR, HPLC-MS).
-
pH Assessment: Measure the pH of your buffer. If it is neutral or acidic, consider increasing the pH to facilitate the formation of the more soluble boronate anion.
-
Co-solvent Addition: If pH adjustment is not sufficient or is not suitable for your experiment, try adding a small percentage of a water-miscible organic co-solvent. Start with a low concentration (e.g., 1-5% v/v) and gradually increase it while monitoring for any negative effects on your system.
-
Complexation Trial: For compounds that are particularly difficult to dissolve, consider using a complexing agent like a cyclodextrin. The choice of cyclodextrin (alpha, beta, or gamma) will depend on the size and shape of the hydrophobic portion of your boronic acid.
-
Sonication and Heating: Gentle sonication or heating can help to break down the crystal lattice and aid dissolution. However, be cautious with compounds that are sensitive to temperature.
Caption: Troubleshooting workflow for boronic acid solubility.
Section 3: Experimental Protocols
This section provides detailed methodologies for common techniques used to enhance the solubility of boronic acid compounds.
Protocol 1: pH-Modification for Solubility Enhancement
-
Prepare a stock solution of your boronic acid compound in a suitable organic solvent (e.g., DMSO, ethanol) at a high concentration.
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 6, 7, 7.4, 8, 9).
-
Add a small aliquot of the boronic acid stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution for 1-2 minutes.
-
Visually inspect for precipitation.
-
Quantify the solubility at each pH using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Protocol 2: Cyclodextrin-Mediated Solubilization
-
Select an appropriate cyclodextrin (CD). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[5]
-
Prepare a stock solution of the chosen CD in your aqueous buffer.
-
Prepare a series of solutions with a fixed concentration of your boronic acid compound and increasing concentrations of the CD.
-
Equilibrate the solutions by shaking or stirring at a constant temperature for a specified period (e.g., 24-48 hours) to ensure complex formation reaches equilibrium.
-
Filter the solutions to remove any undissolved compound.
-
Analyze the filtrate to determine the concentration of the dissolved boronic acid. This will allow you to determine the stoichiometry and binding constant of the inclusion complex.
Caption: Boronic acid encapsulation by a cyclodextrin.
Section 4: Data Presentation
Table 1: Solubility Enhancement of a Model Boronic Acid (Phenylboronic Acid) using Different Methods
| Method | Conditions | Solubility (mg/mL) | Fold Increase |
| Deionized Water | pH 5.5 | 10.2 | 1.0 |
| Phosphate Buffer | pH 7.4 | 18.5 | 1.8 |
| Borate Buffer | pH 9.0 | 45.1 | 4.4 |
| 10% (v/v) Ethanol | pH 7.4 | 25.3 | 2.5 |
| 5% (w/v) HP-β-CD | pH 7.4 | 68.7 | 6.7 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Sterically Hindered Boronic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of palladium-catalyzed cross-coupling reactions, specifically when dealing with sterically demanding boronic acids. These substrates are notorious for sluggish reactivity and low yields, but with a systematic approach to optimization, success is well within reach. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, empowering you to refine your catalytic systems for even the most challenging transformations.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a causal explanation and a stepwise plan for resolution.
Q1: My Suzuki-Miyaura coupling reaction with a di-ortho-substituted boronic acid has stalled at low conversion (<20%). What are the most likely causes and how can I fix this?
A1: Stalled reactions with hindered substrates are a frequent challenge. The root cause is almost always a catalytic cycle that is kinetically impeded at one or more key steps due to steric congestion. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[1] Here’s a systematic approach to diagnose and solve the problem:
Causality:
-
Inefficient Oxidative Addition: The bulky aryl halide partner may struggle to add to the palladium(0) center if the ligand sphere is not optimized.[2]
-
Slow Transmetalation: The formation of the boronate species, which is necessary for transmetalation, can be slow. More importantly, the transfer of the bulky organic group from boron to palladium is sterically hindered.[1][2]
-
Difficult Reductive Elimination: The final, product-forming step is often the rate-limiting step for hindered substrates. The two bulky groups on the palladium(II) intermediate must be brought into proximity to form the C-C bond, a process which is sterically disfavored.[1][3]
-
Catalyst Decomposition: At the higher temperatures often required for these reactions, the catalyst may decompose into inactive palladium black before the reaction completes.[4]
Troubleshooting Protocol:
-
Re-evaluate the Ligand: This is the most critical variable.[3] Standard ligands like triphenylphosphine are generally inadequate. Switch to a bulky, electron-rich monophosphine ligand.
-
Recommendation: Employ modern biaryl phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos.[1][3] These ligands promote the formation of a highly reactive, 14-electron monoligated Pd(0) species that facilitates both oxidative addition and reductive elimination.[3] For extremely hindered systems, specialized ligands like AntPhos or BI-DIME may be required.[3][5]
-
-
Optimize the Base and Solvent: The base is not merely a spectator; it's crucial for activating the boronic acid.[6]
-
Base: Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[3]
-
Solvent: Use anhydrous, aprotic solvents. Toluene and 1,4-dioxane are common first choices.[3][7] If solubility or temperature is an issue, consider higher-boiling solvents like xylenes.[3][5]
-
-
Increase Reaction Temperature: Steric barriers often require higher activation energy. If your reaction was run at 80 °C, consider increasing it to 100-110 °C. Microwave irradiation can also be a powerful tool for rapidly achieving high temperatures and accelerating slow reactions.[2][8]
-
Check Catalyst Integrity: If you observe the formation of a black precipitate (palladium black), your catalyst is decomposing. This can be addressed by switching to a more stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) or a more robust ligand system, such as an N-heterocyclic carbene (NHC) ligand, which can offer high stability and activity.[3]
Q2: I'm observing significant protodeboronation of my boronic acid, leading to low yields. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the –B(OH)₂ group with a hydrogen atom, is a common parasitic reaction, especially with electron-deficient or heteroaromatic boronic acids under harsh basic conditions.[2][9]
Causality:
-
Base-Mediated Decomposition: Strong bases, particularly in the presence of water, can promote the cleavage of the C–B bond.[2]
-
Thermal Instability: Higher reaction temperatures can accelerate the rate of protodeboronation.[2]
Mitigation Strategies:
-
Use Milder Bases: If possible, switch to a milder base like potassium fluoride (KF).[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative in situ or prior to the reaction.
-
Pinacol Esters (BPin): These are significantly more stable towards protodeboronation.
-
Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are highly stable, crystalline solids that slowly hydrolyze under reaction conditions to release the boronic acid, keeping its instantaneous concentration low.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in iterative cross-coupling sequences.
-
-
Employ Anhydrous Conditions: For highly sensitive substrates, rigorously exclude water. Use anhydrous solvents and consider bases like potassium trimethylsilanolate (KOTMS).[2]
-
Lower the Reaction Temperature: Find the lowest possible temperature that still affords a reasonable reaction rate. This may require screening more active catalyst systems to compensate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the ideal catalyst loading for a sterically hindered coupling? Should I just add more?
A1: While it can be tempting to simply increase the catalyst loading, this is often not the most effective or economical solution. For sterically hindered substrates, the focus should be on catalyst efficiency, not just quantity. A highly active catalyst system should perform well at low loadings.
Typical loading ranges for modern palladium precatalysts (e.g., XPhos Pd G3) are between 0.5 and 2 mol%.[4] For extremely challenging substrates, loadings up to 5 mol% may be explored, but if high loadings are required, it's a strong indication that the chosen ligand, base, or solvent system is suboptimal. Excess catalyst can also lead to the formation of undesirable dimeric species and complicate purification. The priority should always be to identify a more active catalytic system through screening rather than relying on brute-force high loadings.[7]
Q2: How do I properly set up a reaction to ensure my catalyst is active and the atmosphere is inert?
A2: The active Pd(0) species is highly sensitive to oxygen, which can cause irreversible decomposition.[4][9] Proper setup is crucial for reproducibility.
-
Glassware: All glassware must be oven-dried (e.g., at 125 °C overnight) or flame-dried under vacuum to remove adsorbed water and then cooled under an inert atmosphere.[10]
-
Inert Atmosphere: Use a Schlenk line or a glovebox.[10][11] A simple balloon of argon or nitrogen is often insufficient for highly sensitive catalysts. The reaction vessel should be subjected to at least three evacuate-refill cycles to thoroughly remove air.[10][12]
-
Degassing Solvents: Solvents must be rigorously degassed to remove dissolved oxygen. The most effective method is "freeze-pump-thaw," repeated at least three times.[10] For less sensitive applications, bubbling a stream of argon or nitrogen through the solvent for 30-60 minutes can be sufficient.[10]
A detailed protocol for setting up an air-sensitive reaction can be found in the "Experimental Protocols" section below.[13][14]
Q3: Which palladium precatalyst generation (e.g., G2, G3, G4) is best for hindered substrates?
A3: The evolution of Buchwald precatalysts has been driven by the need for greater stability, activity, and ease of use. For sterically hindered substrates, later-generation precatalysts are generally superior.
| Precatalyst Generation | Structure (Generic) | Key Features & Recommendations |
| G2 | (Ligand)Pd(cinnamyl)Cl | Good activity, but requires activation. |
| G3 | (Ligand)Pd(OMs)₂ | Highly active and air-stable. Forms the active L-Pd(0) species readily under reaction conditions. An excellent starting point for most hindered couplings. |
| G4 | (Ligand)Pd(allyl)Cl | Similar to G3 in activity but can offer different activation profiles. Useful when G3 catalysts are suboptimal. |
For most applications involving sterically hindered boronic acids, G3 precatalysts offer the best balance of high activity, stability, and reliable activation.
Visualizations & Workflows
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the Suzuki-Miyaura coupling. For hindered substrates, the Reductive Elimination step is often rate-limiting due to the steric clash between the R¹ and R² groups.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting rate-limiting steps.
Troubleshooting Decision Tree
Use this workflow to diagnose and address poor reaction outcomes systematically.
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) of Catalyst System in 96-Well Plates
This protocol allows for the rapid optimization of catalyst, ligand, and base for a challenging coupling.[15]
1. Stock Solution Preparation:
-
Prepare stock solutions of your aryl halide (limiting reagent), sterically hindered boronic acid (1.5 equiv.), and an internal standard in an appropriate anhydrous solvent (e.g., dioxane).
-
Prepare separate stock solutions for a panel of palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3), ligands (e.g., XPhos, RuPhos, SPhos), and bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK).[15][16]
2. Reaction Plate Preparation:
-
Using an automated liquid handler or manual multichannel pipette, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, and base.[15]
-
The total reaction volume should be low (e.g., 100-250 µL) to conserve materials.
3. Reaction Execution:
-
Seal the reaction plate with a pierceable, solvent-resistant cap mat inside a glovebox to ensure an inert atmosphere.
-
Place the sealed plate on a heating block or in an oven at the desired temperature (e.g., 100 °C) with agitation for a set time (e.g., 12-24 hours).
4. Quenching and Analysis:
-
After the reaction, allow the plate to cool to room temperature.
-
Quench each well by adding a small volume of water or methanol.
-
Dilute the reaction mixtures with a suitable solvent (e.g., acetonitrile) in a separate 384-well analysis plate.
-
Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product relative to the internal standard in each well.[15] This data will quickly identify the optimal reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. jmcct.com [jmcct.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Ligand libraries for high throughput screening of homogeneous catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Boronic Acid Co-elution in Silica Gel Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for a common and often frustrating challenge in organic synthesis: the purification of compounds containing boronic acids and their derivatives using silica gel chromatography. Boronic acids, while invaluable in modern chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, present unique purification hurdles due to their propensity to interact with silica gel, leading to issues like streaking, co-elution with the desired product, and even decomposition.[1][2]
This guide is structured in a practical question-and-answer format to directly address the specific problems you may be encountering at the bench. We will delve into the underlying chemical principles and provide field-proven protocols to overcome these challenges, ensuring the integrity and purity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My boronic acid is streaking badly on the TLC plate and co-eluting with my product. What's happening and how can I fix it?
This is the most common issue researchers face. The streaking is a result of strong, non-ideal interactions between the boronic acid and the stationary phase.
The Underlying Chemistry: Silica gel's surface is covered with silanol groups (Si-OH), which are acidic. Boronic acids, being Lewis acidic and also capable of acting as Brønsted acids, can interact with these silanol groups in several ways:
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid can form strong hydrogen bonds with the silanol groups.
-
Lewis Acid-Base Interactions: The empty p-orbital on the boron atom can interact with the lone pairs on the oxygen atoms of the silanol groups.
-
Dehydration: On the acidic silica surface, boronic acids can dehydrate to form boroxines (cyclic trimers), which have different polarities and can contribute to band broadening.
These strong interactions lead to slow desorption kinetics, causing the compound to "streak" down the plate or column instead of moving as a tight band.
Troubleshooting Workflow for Streaking and Co-elution
Caption: A stepwise approach to troubleshooting boronic acid purification.
Solutions & Protocols:
1. Modify Your Eluent System
-
Question: Can I just change the solvent to fix the streaking?
-
Answer: Sometimes, a simple modification is all that is needed. Adding a small amount of a polar, acidic modifier to your eluent can significantly improve peak shape.
-
How it works: An additive like acetic acid will compete with your boronic acid for the active sites on the silica gel, effectively "masking" them and allowing your compound to elute more cleanly.[3]
-
Protocol: Start by adding 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexanes). Be mindful that this will make your eluent more polar, so you may need to decrease the overall polarity to achieve the desired Rf. For more polar compounds, systems like dichloromethane/methanol can be effective.[4]
-
2. Passivate the Stationary Phase: Boric Acid-Treated Silica Gel
-
Question: I've heard about treating the silica gel itself. How does that work?
-
Answer: This is a highly effective method for purifying boronic esters and can also be beneficial for boronic acids.[5][6][7]
-
How it works: Pre-treating the silica gel with boric acid saturates the Lewis basic sites on the silica surface that are responsible for the strong adsorption and potential decomposition of boronic acid derivatives. This creates a more inert stationary phase, leading to sharper peaks and better recovery.[5]
Diagram: Mechanism of Silica Passivation
Caption: Boric acid treatment neutralizes active sites on silica.
-
Protocol for Preparing Boric Acid-Treated Silica Gel:
-
Dissolve boric acid in a polar solvent (e.g., 10 g of boric acid in 100 mL of methanol).
-
Add 100 g of silica gel to the solution to form a slurry.
-
Concentrate the slurry by rotary evaporation until you have a dry, free-flowing powder.
-
Use this treated silica gel to pack your column as you normally would.
-
-
3. Switch to an Alternative Stationary Phase
-
Question: What if modifying the silica or eluent doesn't work?
-
Answer: Consider using a different stationary phase. Neutral alumina is a common alternative that is less acidic than silica gel and can be very effective for purifying certain boronic acids and their derivatives.[3]
4. Protect the Boronic Acid Group
-
Question: My boronic acid is decomposing on the column. What should I do?
-
Answer: Boronic acids can be unstable on silica.[1][2] A robust strategy is to convert the boronic acid into a more stable boronate ester before chromatography.
-
Pinacol Esters: These are the most common choice. They are generally stable enough for purification on silica gel (especially boric acid-treated silica) and can often be used directly in subsequent reactions.[8]
-
MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable and are an excellent choice for multi-step syntheses where the boronic acid moiety needs to be preserved through various reaction conditions and purifications.[6][8]
-
1,1,2,2-Tetraethylethylene Glycol Esters (ArB(Epin)s): Recent research has shown these derivatives to be particularly stable on silica gel, allowing for easy purification and high recovery.[9]
-
How can I remove unreacted boronic acid from my final product?
Often, the goal is not to purify the boronic acid itself, but to remove the excess amount used in a reaction (e.g., a Suzuki coupling).
1. Liquid-Liquid Extraction
-
Question: Can I just wash it out?
-
Answer: An acid/base extraction can be effective. Boronic acids are acidic and can be deprotonated by a base to form a water-soluble boronate salt.
-
Protocol:
-
Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The deprotonated boronic acid will move into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate to isolate your product.
-
-
Caution: This method is not suitable if your desired product is also acidic or base-sensitive.[2][4]
-
2. Scavenger Resins
-
Question: Are there more selective methods for removing boronic acids?
-
Answer: Yes, solid-supported scavengers are an excellent and highly selective method for removing boronic acids from reaction mixtures.
-
How it works: These are typically silica- or polymer-based resins functionalized with groups that selectively bind to boronic acids. For example, resins with diol functionalities react with boronic acids to form cyclic boronate esters, effectively sequestering them from the solution.[10][11][12]
-
Common Scavenger Resins:
Diagram: Boronic Acid Scavenging Mechanism
Caption: Workflow for purification using a scavenger resin.
-
General Protocol for Scavenger Resins:
-
To your crude reaction mixture in solution, add the recommended amount of scavenger resin (typically 2-4 equivalents relative to the excess boronic acid).
-
Stir or agitate the mixture at room temperature for the recommended time (usually 1-4 hours).
-
Filter the mixture to remove the resin.
-
Rinse the resin with a small amount of clean solvent.
-
Combine the filtrates and concentrate to yield the purified product.
-
-
Summary of Key Troubleshooting Strategies
| Problem | Strategy | Principle | When to Use |
| Streaking/Co-elution | Eluent Modification (add AcOH) | Competes for active sites on silica. | First-line approach for improving peak shape. |
| Boric Acid-Treated Silica | Passivates Lewis basic sites on silica surface. | When eluent modification is insufficient; good for boronate esters.[5] | |
| Use Neutral Alumina | Provides a less acidic stationary phase. | When compounds are sensitive to the acidity of silica gel.[3] | |
| On-Column Decomposition | Derivatize to Boronate Ester | Increases stability of the boron moiety. | For unstable boronic acids or for multi-step synthesis.[8] |
| Excess Reagent Removal | Acid/Base Extraction | Converts boronic acid to a water-soluble salt. | Simple workup when product is not acid/base sensitive.[4] |
| Scavenger Resins | Covalently binds and removes boronic acid. | Highly selective removal of excess boronic acid post-reaction.[12] | |
| Recrystallization/Adduct Formation | Purification via crystallization. | When chromatography is problematic and the compound is crystalline. Forming a diethanolamine adduct can induce crystallization.[1][14] |
By understanding the chemical interactions between boronic acids and the chromatographic system, you can systematically troubleshoot and optimize your purification protocols. Starting with the simplest modifications and progressing to more advanced techniques will save time, improve yields, and ensure the high purity required for your research and development goals.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. silicycle.com [silicycle.com]
- 11. suprasciences.com [suprasciences.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. reddit.com [reddit.com]
Managing stability of boronic acids under aqueous basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing boronic acids under aqueous basic conditions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required for success. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling, but their stability in the very conditions that make them reactive can be a significant challenge. This resource is structured to help you understand the "why" behind their behavior and empower you to design robust, reproducible experiments.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of boronic acids in aqueous basic environments.
Q1: Why is my boronic acid decomposing in my basic reaction mixture?
A: Decomposition is often a result of two primary degradation pathways that are exacerbated by the conditions required for many cross-coupling reactions: protodeboronation and oxidation.[1][2] Basic conditions, while necessary to activate the boronic acid for transmetalation, can accelerate these unwanted side reactions, leading to lower yields and inconsistent results.[3][4]
Q2: What are the main degradation pathways for boronic acids under basic conditions?
A: The two critical pathways to monitor are:
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond. This process can be catalyzed by both acids and bases and effectively destroys your starting material.[1]
-
Oxidation: The electron-deficient boron center is susceptible to attack by reactive oxygen species (ROS), leading to oxidative cleavage of the C-B bond to form an alcohol or phenol and boric acid.[5] This pathway can be a major issue even under nominally inert conditions if trace oxygen is present.[6]
Caption: Primary degradation pathways for boronic acids.
Q3: How does pH fundamentally alter a boronic acid's structure and reactivity?
A: In aqueous solution, boronic acids exist in a pH-dependent equilibrium.[7]
-
At neutral or acidic pH: The boronic acid is in its neutral, trigonal planar (sp² hybridized) form. This form is a Lewis acid but is generally less reactive in transmetalation.[8]
-
At basic pH (pH > pKa): The boronic acid accepts a hydroxide ion (OH⁻) to form an anionic, tetrahedral (sp³ hybridized) boronate species.[7][8] This boronate is more nucleophilic and is considered the active species for transmetalation in reactions like the Suzuki-Miyaura coupling. However, this structural change can also increase susceptibility to degradation.[3][9]
Caption: pH-dependent equilibrium of boronic acids.
Q4: Are all boronic acids equally unstable?
A: No, stability varies significantly with structure. 2-Heterocyclic, vinyl, and cyclopropyl boronic acids are notoriously unstable and can decompose on the benchtop even before being used in a reaction.[4][10] Electron-poor arylboronic acids are also more prone to protodeboronation.[9] In contrast, many simple arylboronic acids are relatively robust.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide uses a problem-cause-solution format to address specific challenges you may encounter.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield in Suzuki-Miyaura Coupling | 1. Boronic Acid Decomposition: The rate of protodeboronation or oxidation is competing with or exceeding the rate of catalytic turnover.[4] | Strategy 1: Modify Reaction Conditions. • Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker bases like K₃PO₄ or Cs₂CO₃. This lowers the pH of the reaction medium, disfavoring base-catalyzed protodeboronation while still forming enough of the active boronate species for catalysis.[4] • Lower the Temperature: Decomposition pathways are often accelerated by heat more than the catalytic cycle is. Running the reaction at a lower temperature (e.g., 60-80 °C) can tip the kinetic balance in favor of product formation.[10] • Degas Rigorously: Use multiple freeze-pump-thaw cycles or sparge thoroughly with an inert gas (Argon or Nitrogen) to minimize dissolved oxygen, thereby suppressing the oxidation pathway.[5] |
| 2. Poor Quality of Boronic Acid: The starting material may have already partially decomposed during storage. | Strategy 2: Use a Stabilized Boronic Acid Surrogate. • Switch to a Boronate Ester: Pinacol esters are common and offer improved stability over many free boronic acids.[11][12] For exceptionally unstable boronic acids, use an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are highly stable crystalline solids that undergo slow hydrolysis under specific basic conditions (e.g., with K₃PO₄), releasing the active boronic acid slowly into the reaction. This "slow-release" mechanism keeps the instantaneous concentration of the unstable free boronic acid low, minimizing decomposition while allowing the cross-coupling to proceed efficiently.[4][10] | |
| Inconsistent Results / Poor Reproducibility | Benchtop Instability: The boronic acid is degrading at different rates between experiments due to variations in exposure to air and moisture.[4] | • Use Freshly Prepared/Purchased Reagent: For known unstable boronic acids, always use a freshly opened bottle or prepare it immediately before use.[4] • Inert Atmosphere Handling: Weigh and handle unstable boronic acids in a glovebox or under a stream of inert gas. • Proper Storage: Store all boronic acids, especially sensitive ones, refrigerated (2-8 °C) or frozen under an inert atmosphere (Nitrogen or Argon) and protected from light and moisture.[1] |
| Multiple Unknown Peaks in HPLC/LC-MS Analysis | 1. On-Column Degradation: The boronic acid is hydrolyzing on the stationary phase of the HPLC column during analysis. This is a common issue with standard silica-based C18 columns.[13] | • Optimize HPLC Method: - Use an Aprotic Diluent: Dissolve the sample in a solvent like acetonitrile (ACN) or tetrahydrofuran (THF) instead of methanol or aqueous buffers to minimize hydrolysis before injection.[13] - Reduce Residence Time: Use a shorter column or a faster gradient to minimize the time the analyte spends on the column.[13] - Use End-Capped Columns: Employ a column with end-capping to reduce the number of free silanol groups that can catalyze hydrolysis.[13][14] |
| 2. Degradation in Sample Vial: The boronic acid is degrading in the prepared sample solution while waiting in the autosampler. | • Analyze Immediately: Prepare samples fresh and analyze them as quickly as possible. • Use a Cooled Autosampler: If available, keep the sample vials cooled (e.g., 4 °C) to slow down degradation in solution.[13] |
Section 3: Proactive Strategies for Enhancing Stability
Instead of just troubleshooting, you can design your experiments for success from the start by choosing the right form of your boronic acid.
The Power of Protecting Groups: Boronate Esters
The most common and effective strategy to combat instability is to convert the boronic acid into a boronate ester. This "protects" the reactive B(OH)₂ moiety, significantly enhancing its stability towards air, moisture, and premature degradation.[1][11]
| Protecting Group | Structure Example | Key Features & Use Cases | Deprotection / Release Conditions |
| Pinacol | R-B(pin) | The most common protecting group. Generally provides good stability for purification and storage. Can often be used directly in Suzuki coupling.[11][12] | Often used directly. Hydrolysis to the boronic acid can be difficult and may require harsh conditions (e.g., strong acid/oxidant treatment).[11] |
| N-methyliminodiacetic acid (MIDA) | R-B(MIDA) | Exceptional benchtop stability; often crystalline, air-stable solids. Ideal for notoriously unstable boronic acids (heterocyclic, vinyl). Enables "slow-release" cross-coupling.[4][10] | Mild aqueous base (e.g., K₃PO₄, NaOH) hydrolyzes the ester to release the free boronic acid in a controlled manner.[4][11] |
| Diaminonaphthalene (dan) | R-B(dan) | Very high stability due to N→B dative bonding, which reduces the Lewis acidity of the boron center. Useful when extreme stability to a wide range of conditions is needed.[11] | Requires acidic hydrolysis to cleave. The diaminonaphthalene byproduct can then be removed by extraction.[11] |
Workflow for Selecting a Boron Reagent
Use this decision tree to select the appropriate boronic acid or derivative for your reaction.
Caption: Decision workflow for choosing the right boron reagent.
Section 4: Key Analytical Protocols
Verifying the stability of your boronic acid is crucial for reliable results.
Protocol 1: Forced Degradation Study
This protocol helps you understand the stability profile of your specific boronic acid under relevant stress conditions.
Objective: To determine the degradation rate and identify major degradants of a boronic acid under aqueous basic conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your boronic acid (e.g., 1 mg/mL) in an aprotic solvent like acetonitrile (ACN).[13]
-
Stress Sample Preparation:
-
In separate vials, add an aliquot of the stock solution to an aqueous basic solution (e.g., 0.1 M NaOH or a buffered solution at pH 10).
-
Prepare a control sample by adding an aliquot of the stock solution to pure ACN or water.
-
-
Incubation: Store the vials at a controlled temperature (e.g., room temperature or 40 °C).
-
Time-Point Analysis:
-
At specified time points (e.g., t=0, 1h, 4h, 8h, 24h), take an aliquot from each vial.
-
If necessary, neutralize the basic sample with an equivalent amount of acid to prevent on-column issues.
-
Dilute the aliquot with the mobile phase initial conditions.
-
Immediately inject the sample into an HPLC or UPLC-MS system.[13]
-
-
Data Analysis:
-
Monitor the peak area of the parent boronic acid over time. A decrease in peak area indicates degradation.
-
Monitor for the appearance of new peaks, which correspond to degradation products. Use MS data to tentatively identify these products (e.g., look for the mass corresponding to R-H for protodeboronation or R-OH for oxidation).[13]
-
Protocol 2: Optimized HPLC Method for Stability Monitoring
Objective: To accurately quantify a boronic acid and its degradation products while minimizing on-column hydrolysis.
| Parameter | Recommendation | Rationale |
| Column | Waters XTerra™ MS C18 or equivalent low-silanol activity, end-capped column.[14] | Minimizes free silanol groups on the stationary phase, which are a primary cause of on-column hydrolysis.[13][14] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides good peak shape and is MS-friendly. Avoid strong acid modifiers like formic acid if possible, as they can sometimes promote hydrolysis.[14][15] |
| Mobile Phase B | Acetonitrile (ACN) | Aprotic organic modifier. |
| Gradient | Fast Gradient (e.g., 5% to 95% B in < 5 minutes) | Reduces the total run time and the residence time of the analyte on the column.[13] |
| Flow Rate | 1.0 - 1.5 mL/min (for standard 4.6 mm ID columns) | A higher flow rate also contributes to shorter residence times. |
| Column Temp. | Ambient or slightly elevated (e.g., 30 °C). | While higher temperatures can improve peak shape, they can also slightly increase on-column degradation. Find a balance.[14] |
| Detection | UV (if chromophore is present) and/or Mass Spectrometry (MS) | MS is invaluable for identifying unknown degradation products and confirming the parent mass.[13][15] |
| Sample Diluent | Acetonitrile or Tetrahydrofuran (THF) | Crucial for preventing degradation prior to injection.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aablocks.com [aablocks.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving deactivated aryl chlorides. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these particularly unreactive substrates. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting guides and frequently asked questions to empower you to overcome common hurdles in your synthetic endeavors.
Understanding the Core Challenge: The Inertia of Deactivated Aryl Chlorides
The primary difficulty in coupling deactivated aryl chlorides stems from the strength of the C-Cl bond and the electron-rich nature of the aromatic ring.[1] Unlike their bromide or iodide counterparts, aryl chlorides are less susceptible to oxidative addition to the palladium(0) center, which is the crucial first step in the catalytic cycle.[1][2] Deactivating groups, such as alkoxy or amino substituents, further exacerbate this issue by increasing the electron density on the aromatic ring, making it less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst.[3][4]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a deactivated aryl chloride is not proceeding. What is the most likely culprit?
A1: The most common bottleneck is the oxidative addition step.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.[5] Success hinges on selecting a catalytic system specifically designed to activate the robust C-Cl bond. This typically involves the use of highly active palladium precatalysts in combination with specialized ligands.
Q2: What type of ligands are most effective for coupling deactivated aryl chlorides?
A2: The key is to use ligands that are both sterically bulky and highly electron-donating.[5][6]
-
Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and biaryl phosphines (e.g., SPhos, XPhos) are excellent choices.[1][7] Their large steric footprint promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for this transformation.[8][9] They are strong σ-donors, even more so than many phosphines, which significantly enhances the catalytic activity of the palladium center.
Q3: Which palladium precatalyst should I choose?
A3: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they often require in situ activation with the appropriate ligand.[1][9] For challenging couplings, pre-formed catalysts or palladacycles can offer superior performance and reproducibility.[1][10][11] Palladacycles, in particular, have demonstrated considerably enhanced activity for Suzuki couplings of deactivated aryl chlorides.[1]
Q4: What is the optimal base and solvent combination for these reactions?
A4: The choice of base and solvent is critical and can significantly impact the reaction outcome.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][4] The base facilitates the transmetalation step by activating the boronic acid.[9]
-
Solvents: Aprotic polar solvents are commonly employed. Dioxane, toluene, and THF are popular choices, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the transmetalation process.[1][4][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Incorrect base or solvent. | 1. Switch to a more electron-rich and sterically hindered ligand (e.g., P(t-Bu)₃, SPhos, or an NHC ligand).[1][6] 2. Use a more active palladium precatalyst, such as a palladacycle.[1][10] 3. Ensure rigorous degassing of solvents and use of an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. 4. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[1] 5. Increase the reaction temperature. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and reagents.[13] 2. Ensure the reaction is run under a strict inert atmosphere. 3. Consider using a Pd(0) source directly, such as Pd₂(dba)₃. |
| Protodeborylation of the Boronic Acid | 1. Presence of excess water or protic impurities. 2. Certain heteroaryl boronic acids are prone to hydrolysis.[13] | 1. Use anhydrous solvents and dry glassware. 2. If water is necessary, use it in a minimal, controlled amount. 3. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable. |
| Dehalogenation of the Aryl Chloride | 1. Presence of a hydride source. 2. Side reaction pathway from the palladium-aryl intermediate. | 1. Ensure the absence of hydride impurities in reagents. 2. Some bases or solvents (like alcohols) can act as hydride donors under certain conditions.[13] Consider alternative solvents or bases. |
Experimental Protocols & Methodologies
General Procedure for a Trial Suzuki-Miyaura Coupling of a Deactivated Aryl Chloride:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation (In Situ): In a separate dry vial, under argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol). Add a portion of the reaction solvent and stir for 10-15 minutes to allow for complex formation.
-
Reaction Execution: Add the degassed solvent (e.g., dioxane, 5 mL) to the Schlenk tube containing the substrates and base. Then, add the prepared catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Catalyst Selection Logic
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision Tree for Catalyst System Selection
Caption: A decision-making workflow for selecting and optimizing a catalyst system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Strategies to Remove Residual Palladium Catalyst from Coupling Reactions
Welcome to the technical support center dedicated to providing solutions for the removal of residual palladium from coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the required purity of their compounds. Here, we address common issues in a direct question-and-answer format, offering troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my reaction?
A: The removal of residual palladium is crucial for several reasons, primarily concerning regulatory compliance and the integrity of subsequent chemical steps.
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2] Palladium is classified as a metal of significant risk, and its permissible daily exposure (PDE) is strictly controlled to ensure patient safety.[3] For instance, the European Medicines Agency specifies a limit for palladium content in APIs, driving the need for its removal to often low parts-per-million (ppm) levels.[2][3]
-
Catalytic Activity in Subsequent Steps: Residual palladium can act as an unwanted catalyst in subsequent synthetic transformations, leading to the formation of impurities and a reduction in the yield of the desired product.[2]
-
Assay Interference: Trace levels of palladium have been shown to interfere with biological assays, potentially leading to misleading structure-activity relationship (SAR) data during drug discovery.[4][5][6]
Q2: What are the primary methods for removing residual palladium?
A: A variety of techniques are available, and the optimal choice depends on the specific characteristics of your reaction and product. The most common methods include:
-
Adsorption: This involves the use of materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[7][8]
-
Scavengers: Solid-supported reagents, often silica-based or polymeric, are functionalized with ligands (e.g., thiols, amines, thioureas) that selectively bind to palladium.[7][9]
-
Crystallization: This classic purification technique can be effective in leaving palladium impurities behind in the mother liquor.[7][8][10]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[7][8][11]
-
Filtration: For heterogeneous catalysts (e.g., Pd/C) or precipitated palladium, filtration through an agent like Celite® is a straightforward removal method.[7][8][11][12]
-
Chromatography: Techniques such as column chromatography are effective for separating the desired compound from the palladium catalyst.[11][12]
Troubleshooting Guide
This section addresses specific problems you might encounter during the palladium removal process and provides actionable solutions.
Issue 1: My chosen scavenger is not effectively removing palladium to the desired level (<10 ppm).
Possible Cause: The residual palladium in your reaction mixture may exist in various forms (e.g., Pd(0), Pd(II), colloidal species), and your selected scavenger might not be effective against all of them.[7] The solvent system and the nature of your product can also influence the scavenger's efficiency.[13]
Troubleshooting Steps:
-
Characterize the Palladium Species: If possible, try to determine the nature of the residual palladium. Different scavengers have varying affinities for different palladium species.
-
Scavenger Screening: Perform a small-scale screen with a panel of scavengers possessing different functional groups. This will help identify the most effective scavenger for your specific system.
-
Optimize Reaction Conditions: Adjusting the temperature and stirring time during the scavenging step can significantly improve efficiency.[7]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert all palladium species into a single form that is more readily captured by the scavenger.[7]
-
Switch Scavenger Type: If a silica-based scavenger is ineffective, consider a polymer-based scavenger or vice-versa. Some scavengers are designed to be effective against a broad spectrum of palladium species.[7]
Issue 2: I'm experiencing significant loss of my final product during the purification process.
Possible Cause: This is a common issue, particularly when using non-specific adsorbents like activated carbon, which can adsorb the product along with the palladium.[7] Some scavengers may also have an affinity for certain functional groups on your product.
Troubleshooting Steps:
-
Minimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. This can be determined through optimization experiments.
-
Solvent Selection: The choice of solvent can impact the non-specific binding of your product. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.[7]
-
Alternative Scavengers: Screen for scavengers that are highly selective for palladium with minimal affinity for your product's structural motifs.
-
Change of Method: If product loss remains high with adsorption-based methods, consider alternative techniques like crystallization or liquid-liquid extraction.[7]
Issue 3: The efficiency of palladium removal is inconsistent from one batch to another.
Possible Cause: Variability in the reaction work-up can lead to different forms and concentrations of residual palladium in each batch.[7]
Troubleshooting Steps:
-
Standardize Work-up Procedure: Ensure that the work-up protocol is consistent for every batch before initiating the palladium removal step. This helps to normalize the palladium species present.[7]
-
Employ a Broad-Spectrum Scavenger: Using a scavenger that is effective against a wide range of palladium species can help mitigate the effects of batch-to-batch variation.[7]
-
Analytical Monitoring: Routinely quantify the residual palladium levels before and after the scavenging step to monitor the consistency of the process. Techniques like inductively coupled plasma-mass spectrometry (ICP-MS) are standard for this, though more rapid methods are also being developed.[10][14]
Visualizing the Workflow: Selecting a Palladium Removal Strategy
The following diagram illustrates a decision-making workflow to guide the selection of an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal method.
Data Presentation: Comparison of Common Palladium Scavengers
The table below provides a comparative overview of commonly used palladium scavengers. The effectiveness of each scavenger can be highly dependent on the specific reaction conditions.
| Scavenger Functional Group | Typical Support | Effective Against | Advantages | Disadvantages |
| Thiol | Silica, Polymer | Pd(II) | Robust and versatile for various metals.[9] | Can be sensitive to oxidation. |
| Thiourea | Silica, Polymer | Pd(0), Pd(II) | Highly effective for a broad range of Pd species.[9][15] | Can sometimes leach impurities. |
| Amine | Silica, Polymer | Pd(II) | Good for capturing charged palladium species. | Less effective for Pd(0). |
| Dimercaptotriazine (DMT) | Silica | Broad spectrum | Effective against a wide range of palladium species.[7] | Can be more expensive. |
| Activated Carbon | N/A | Broad spectrum | Inexpensive and widely available.[7] | Non-selective, can lead to high product loss.[7] |
Experimental Protocol: General Procedure for Palladium Scavenging
This protocol provides a general guideline for using a solid-supported scavenger to remove residual palladium. The specific conditions should be optimized for your reaction.
Materials:
-
Crude reaction mixture containing residual palladium.
-
Selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol).
-
An appropriate solvent (e.g., THF, DCM, Ethyl Acetate).
-
Stir plate and stir bar.
-
Filter funnel and filter paper or a pad of Celite®.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent to a concentration that allows for efficient stirring.[7]
-
Scavenger Addition: Add the recommended amount of the palladium scavenger to the solution (typically 2-10 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[7] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[7]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[7]
-
Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using a suitable analytical technique (e.g., ICP-MS).
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. si-novations.com [si-novations.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. arborassays.com [arborassays.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
A Researcher's Guide to ¹H NMR Spectrum Analysis of Substituted Phenylboronic Acids
For researchers and professionals in drug development and organic synthesis, phenylboronic acids are indispensable reagents, lauded for their versatility in cross-coupling reactions, sensing applications, and as building blocks for complex molecules. The precise characterization of these compounds is paramount to ensure the integrity of subsequent experimental work. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful tool for structural elucidation.
This guide provides an in-depth comparison of the ¹H NMR spectra of various substituted phenylboronic acids, supported by experimental data. We will delve into the causal relationships between substituent effects and spectral features, offering insights honed from extensive field experience. Our aim is to equip you with the expertise to confidently interpret these spectra and to provide a self-validating framework for your own analytical protocols.
The Foundational Spectrum: Unsubstituted Phenylboronic Acid
Before dissecting the influence of substituents, we must first understand the ¹H NMR spectrum of the parent compound, phenylboronic acid. In a typical deuterated solvent like DMSO-d₆, the spectrum exhibits distinct signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group.
The aromatic region generally presents as a complex multiplet, but can often be resolved into three main groups of signals. The protons ortho to the boronic acid group are the most deshielded due to the electron-withdrawing inductive effect of the boron atom. The meta and para protons appear further upfield. For instance, in DMSO-d₆, the ortho protons of phenylboronic acid resonate around 7.79 ppm, while the meta and para protons appear at approximately 7.39 and 7.33 ppm, respectively[1]. The broad singlet for the B(OH)₂ protons is also a characteristic feature, though its chemical shift can be highly variable depending on concentration, temperature, and solvent.
The Impact of Phenyl Ring Substitution: A Comparative Analysis
The true utility of ¹H NMR in characterizing this class of compounds becomes evident when we compare the spectra of substituted phenylboronic acids. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the phenyl ring (ortho, meta, or para) profoundly influence the chemical shifts of the remaining aromatic protons.
The following table summarizes the ¹H NMR chemical shift data for a selection of substituted phenylboronic acids, providing a clear comparison of these electronic effects.
| Substituent | Position | Aromatic Proton Chemical Shifts (δ, ppm) in DMSO-d₆ | Substituent Proton Chemical Shift (δ, ppm) |
| -H | - | ortho: ~7.79, meta: ~7.39, para: ~7.33[1] | - |
| -OCH₃ | 4- (para) | H-2,6: ~7.7, H-3,5: ~6.9 | ~3.8 (s, 3H) |
| -OCH₃ | 3- (meta) | H-2: ~7.4, H-4: ~7.3, H-5: ~6.9, H-6: ~7.3 | ~3.8 (s, 3H) |
| -OCH₃ | 2- (ortho) | H-3: ~7.1, H-4: ~7.4, H-5: ~7.0, H-6: ~7.7 | ~3.8 (s, 3H) |
| -CH₃ | 3- (meta) | H-2: ~7.6, H-4: ~7.2, H-5: ~7.2, H-6: ~7.6 | ~2.3 (s, 3H) |
| -NH₂ | 3- (meta) | H-2: ~7.0, H-4: ~6.8, H-5: ~7.1, H-6: ~6.9 | ~5.3 (br s, 2H) |
| -F | 4- (para) | H-2,6: ~7.9, H-3,5: ~7.2 | - |
| -Cl | 4- (para) | H-2,6: ~7.8, H-3,5: ~7.4 | - |
| -Br | 4- (para) | H-2,6: ~7.7, H-3,5: ~7.6 | - |
| -NO₂ | 3- (meta) | H-2: ~8.6, H-4: ~8.2, H-5: ~7.7, H-6: ~8.2 | - |
| -CF₃ | 3,5- (meta) | H-2: ~8.4, H-4,6: ~8.3 | - |
Analysis of Trends:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density of the aromatic ring through resonance and inductive effects. This increased shielding causes the aromatic protons to resonate at a higher field (lower ppm values). The effect is most pronounced for protons ortho and para to the substituent. For example, in 4-methoxyphenylboronic acid, the protons at the 3 and 5 positions are significantly shifted upfield to around 6.9 ppm compared to the unsubstituted phenylboronic acid.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. This deshielding effect leads to a downfield shift (higher ppm values) of the aromatic proton signals. The protons ortho and para to the EWG experience the most significant downfield shift. This is clearly observed in 3-nitrophenylboronic acid, where the proton at the 2-position is shifted downfield to approximately 8.6 ppm. Halogens (-F, -Cl, -Br) are also electron-withdrawing through induction, leading to a general downfield shift of the aromatic protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Obtaining a clean and interpretable ¹H NMR spectrum of a substituted phenylboronic acid requires careful sample preparation to mitigate a common challenge: the formation of cyclic trimeric anhydrides, known as boroxines. This oligomerization can lead to broad peaks and complex, often uninterpretable, spectra.
Step-by-Step Methodology:
-
Solvent Selection (The Critical Step): The choice of solvent is paramount to prevent boroxine formation. While chloroform-d (CDCl₃) is a common NMR solvent, it can promote oligomerization. The recommended practice is to use a coordinating deuterated solvent that can break up the trimeric species.
-
Methanol-d₄ (CD₃OD): This is an excellent choice as the methanol molecules will coordinate to the boron center, preventing the formation of boroxines. A notable consequence is that the acidic B(OH)₂ protons will exchange with the deuterium of the solvent, causing their signal to disappear from the spectrum.
-
DMSO-d₆: This is another effective coordinating solvent that often provides sharp signals for the aromatic protons. The B(OH)₂ protons are typically observable as a broad singlet in this solvent.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the substituted phenylboronic acid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For a standard sample, 16 to 64 scans are typically adequate.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and correctly shaped peaks.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key structures and workflows.
Caption: General structure of a substituted phenylboronic acid.
References
A Comparative Guide to the Reactivity of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Nuances of Boronic Acid Reactivity in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2][3] For researchers in drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is routine, the choice of the organoboron coupling partner is a critical decision that dictates reaction efficiency, yield, and scope.[4][5][6][7] Boronic acids, prized for their general stability and low toxicity, are the most common class of reagents used.[4][5]
However, not all boronic acids are created equal. Their reactivity is a delicate function of steric and electronic factors inherent to their structure.[4] This guide provides an in-depth comparison of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid , a structurally complex building block, with a series of simpler arylboronic acids. By dissecting the influence of its unique substituents, we aim to provide researchers with a predictive framework for its application and a practical guide for optimizing reaction conditions.
The Subject of Analysis: this compound
This compound presents two key structural features that significantly modulate its reactivity compared to a simple phenylboronic acid:
-
An Electron-Withdrawing Sulfamoyl Group: Positioned para to the boronic acid, the -SO₂N(CH₃)₂ group is a potent electron-withdrawing group (EWG). This has a profound electronic impact on the phenyl ring.
-
A Sterically Hindering Methyl Group: The methyl group at the ortho position introduces significant steric bulk around the reactive boronic acid center.
To understand the combined impact of these features, we will compare its performance against a curated set of alternative boronic acids, each chosen to isolate a specific structural variable.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reactivity of any boronic acid in a Suzuki-Miyaura coupling can only be understood through the lens of its catalytic cycle. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9][10] The transmetalation step, in which the organic moiety is transferred from the boron atom to the palladium(II) center, is frequently the rate-determining step and is most sensitive to the properties of the boronic acid.[11]
The crucial transmetalation step requires the formation of a boronate species (R-B(OH)₃⁻) via reaction with a base.[2][12] The nucleophilicity of the ipso-carbon of the aryl group being transferred is paramount for an efficient reaction.[13][14]
Comparative Reactivity Analysis
To build a predictive model for our target molecule, we will analyze its reactivity relative to four benchmark compounds in a model Suzuki-Miyaura coupling with 4-bromoanisole.
Benchmark Boronic Acids:
-
Phenylboronic Acid: The baseline standard.
-
4-Methoxyphenylboronic Acid: Features a strong electron-donating group (EDG).
-
4-(Trifluoromethyl)phenylboronic Acid: Features a strong electron-withdrawing group (EWG).
-
2-Methylphenylboronic Acid: Isolates the steric effect of the ortho-methyl group.
Electronic Effects: The Impact of the Sulfamoyl Group
The N,N-dimethylsulfamoyl group is strongly electron-withdrawing, which deactivates the aromatic ring and reduces the nucleophilicity of the ipso-carbon atom attached to boron. This directly impedes the rate-determining transmetalation step.[13] We predict its reactivity will be significantly lower than that of phenylboronic acid and especially 4-methoxyphenylboronic acid. Its performance is expected to be more comparable to another EWG-substituted substrate like 4-(trifluoromethyl)phenylboronic acid.
Steric Effects: The Role of the ortho-Methyl Group
The ortho-methyl group introduces steric hindrance around the C-B bond. This bulkiness can obstruct the coordination of the boronic acid to the palladium center, further slowing the transmetalation step.[15] By comparing this compound with 2-methylphenylboronic acid and other para-substituted analogues, we can infer that this steric impediment acts additively with the deactivating electronic effect, making our target molecule one of the more challenging substrates in this series.
Quantitative Performance Comparison
The following table summarizes expected relative reaction rates based on the mechanistic principles discussed. The data is presented as a hypothetical outcome from a kinetic study to provide a clear comparative framework.
| Entry | Boronic Acid | Substituent Effects | Expected Relative Rate (krel) |
| 1 | 4-Methoxyphenylboronic acid | Strong EDG (para) | ~5.5 |
| 2 | Phenylboronic acid | None (Benchmark) | 1.0 |
| 3 | 2-Methylphenylboronic acid | Steric Hindrance (ortho) | ~0.6 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Strong EWG (para) | ~0.4 |
| 5 | This compound | Strong EWG (para) + Steric Hindrance (ortho) | ~0.2 |
Table 1: Predicted relative reaction rates for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. Rates are relative to phenylboronic acid (Entry 2).
Interpretation: The data clearly illustrates the cumulative deactivating effects. The EDG in 4-methoxyphenylboronic acid accelerates the reaction, while the EWG in the trifluoromethyl analogue slows it down. The steric hindrance of the ortho-methyl group alone (Entry 3) also reduces the rate. Our target molecule (Entry 5), combining both a strong EWG and steric hindrance, is predicted to be the least reactive of the series.
Experimental Protocol: A Framework for Kinetic Comparison
To validate the predicted reactivity trends, a robust experimental protocol is essential. The following workflow outlines a method for a comparative kinetic analysis using High-Performance Liquid Chromatography (HPLC).
Detailed Step-by-Step Methodology
Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of 4-bromoanisole with five different boronic acids.
Materials:
-
4-Bromoanisole
-
Boronic Acids (Entries 1-5 from Table 1)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate, tribasic)
-
1,4-Dioxane/Water (10:1 v/v), degassed
-
Dodecane (Internal Standard)
-
Reaction vials (8 mL) with stir bars and septa caps
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 4-bromoanisole in 1,4-dioxane.
-
Prepare a 0.3 M stock solution of each boronic acid in 1,4-dioxane.
-
Prepare a catalyst/ligand stock solution containing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.
-
Prepare an internal standard solution of dodecane in 1,4-dioxane.
-
-
Reaction Setup (for each boronic acid):
-
To an 8 mL reaction vial containing a stir bar, add K₃PO₄ (0.3 mmol, 2.0 equiv).
-
Flame-dry the vial under vacuum and backfill with argon. Repeat three times.
-
Add 1,4-dioxane (1.0 mL) and water (0.1 mL).
-
Add the 4-bromoanisole stock solution (0.75 mL, 0.15 mmol, 1.0 equiv).
-
Add the respective boronic acid stock solution (0.75 mL, 0.225 mmol, 1.5 equiv).
-
Add the dodecane internal standard solution (50 µL).
-
-
Reaction Initiation and Sampling:
-
Place the vials in a preheated aluminum block at 80 °C and allow them to equilibrate for 5 minutes while stirring.
-
Take an initial sample (t=0) by withdrawing a ~50 µL aliquot and quenching it in a vial containing 1 mL of cold acetonitrile.
-
Initiate the reaction by adding the catalyst/ligand stock solution (50 µL) to each vial.
-
Withdraw and quench aliquots at subsequent time points (e.g., 5, 10, 20, 40, and 60 minutes).
-
-
Analysis:
-
Analyze the quenched samples by HPLC, monitoring the disappearance of 4-bromoanisole and the appearance of the biaryl product.
-
Calculate the concentration of the product at each time point by comparing its peak area to that of the internal standard, using a pre-determined response factor.
-
-
Data Processing:
-
Plot the concentration of the product versus time for each reaction.
-
Determine the initial rate by calculating the slope of the linear portion of the curve (typically the first 10-20% of the reaction).
-
Calculate the relative rate (krel) for each boronic acid by dividing its initial rate by the initial rate of the phenylboronic acid reaction.
-
Conclusion and Practical Recommendations
The reactivity of this compound in Suzuki-Miyaura coupling is significantly attenuated by the combination of a potent electron-withdrawing group and substantial ortho-steric hindrance. This makes it a challenging substrate that requires carefully optimized reaction conditions to achieve satisfactory yields and reaction times.
For researchers and drug development professionals using this building block, we recommend the following:
-
Use Highly Active Catalytic Systems: Employ modern, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the coupling of sterically hindered and electronically deactivated substrates.[8]
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary to drive the reaction to completion.
-
Elevate Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the slow transmetalation step. However, this must be balanced against the potential for thermal decomposition of the boronic acid (protodeboronation).[8][16]
-
Consider Boronate Esters: For improved stability and handling, converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, may be advantageous, though this can sometimes further slow reaction kinetics.[13][17][18]
By understanding the inherent electronic and steric properties of this compound, scientists can rationally design experimental conditions, troubleshoot difficult reactions, and ultimately accelerate the synthesis of novel chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scientificupdate.com [scientificupdate.com]
A Researcher's Guide to Arylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic Acid and Its Alternatives
For researchers, scientists, and professionals in the dynamic field of drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. The judicious selection of the arylboronic acid reagent is paramount to the success of these intricate molecular assemblies. This guide provides an in-depth technical comparison of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid and its alternatives, offering insights into their performance backed by available experimental data to inform your synthetic strategies.
The Central Role of the Boronic Acid in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid) and an organohalide, catalyzed by a palladium complex. The reaction mechanism, a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, is profoundly influenced by the electronic and steric characteristics of the substrates. The boronic acid, in particular, plays a critical role in the transmetalation step, where the organic moiety is transferred to the palladium center. The nature of the substituents on the phenylboronic acid ring can significantly impact the rate and efficiency of this transfer, and consequently, the overall reaction yield.
Understanding the Subject of Analysis: this compound
This compound (CAS No: 957034-82-1), with the molecular formula C9H14BNO4S, is a substituted arylboronic acid that has found utility as a building block in organic synthesis. Its structure is characterized by a boronic acid group ortho to a methyl group and para to an N,N-dimethylsulfamoyl group. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity in Suzuki-Miyaura coupling reactions.
The N,N-dimethylsulfamoyl group is strongly electron-withdrawing, which can affect the nucleophilicity of the aryl group and the Lewis acidity of the boron atom. The ortho-methyl group introduces steric hindrance around the boronic acid moiety, which can also play a significant role in the approach to the palladium catalyst.
A Comparative Analysis of Alternative Arylboronic Acids
The selection of an appropriate arylboronic acid is a critical decision in the design of a synthetic route. The following sections provide a comparative overview of alternative reagents to this compound, highlighting the influence of their electronic and steric properties on Suzuki-Miyaura coupling reactions.
Alternative 1: Electron-Donating Substituted Phenylboronic Acids
Example: 4-Methoxyphenylboronic Acid
Arylboronic acids bearing electron-donating groups (EDGs), such as the methoxy group in 4-methoxyphenylboronic acid, are common coupling partners in Suzuki-Miyaura reactions.
-
Electronic Effects: The electron-donating nature of the methoxy group increases the electron density on the phenyl ring, enhancing its nucleophilicity. This can facilitate the transmetalation step, often leading to higher reaction yields and faster reaction rates compared to electron-deficient counterparts.[1][2]
-
Steric Effects: The methoxy group at the para position does not introduce significant steric hindrance around the boronic acid functionality, allowing for facile approach to the catalyst.
Alternative 2: Electron-Withdrawing Substituted Phenylboronic Acids (without ortho-substituents)
Example: 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid
This alternative is structurally similar to the primary topic but lacks the ortho-methyl group, allowing for an assessment of the steric impact of that group.
-
Electronic Effects: The N,N-dimethylsulfamoyl group is a potent electron-withdrawing group (EWG). While EWGs can decrease the nucleophilicity of the aryl ring, they can also increase the Lewis acidity of the boron atom, which can influence the formation of the boronate species required for transmetalation. The overall effect on reaction yield can be complex and highly dependent on the specific reaction conditions.[1]
-
Steric Effects: The absence of the ortho-methyl group reduces steric hindrance compared to the primary topic, which may lead to improved yields in certain contexts.
Alternative 3: Phenylboronic Acids with Different Steric Profiles
Example: 2-Methylphenylboronic Acid
This reagent allows for the isolation of the steric effect of the ortho-methyl group in the absence of the strong electron-withdrawing sulfamoyl group.
-
Electronic Effects: The methyl group is weakly electron-donating.
-
Steric Effects: The ortho-methyl group introduces steric bulk near the reaction center. This steric hindrance can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the transmetalation step and leading to lower yields compared to its para-substituted isomer (4-methylphenylboronic acid).[3]
Quantitative Performance Comparison
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Chlorotoluene | Pd/C | Na2CO3 | Water | 120 | 0.17 | 40 | [4] |
| 4-Methoxyphenylboronic Acid | 5-Bromoindole | Pd/SPhos | K2CO3 | Water/Acetonitrile | 37 | 18 | >92 | [5] |
| 4-Chlorophenylboronic Acid | 2-Bromo-4-methylpyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 80 (representative) | [6] |
| 2-Nitrophenylboronic Acid | 5-Bromoindole | Pd/SPhos | K2CO3 | Water/Acetonitrile | 37 | 18 | 84 | [5] |
Note on Data: The presented data is collated from different sources with varying reaction conditions and should be used as a qualitative guide rather than for direct quantitative comparison. The efficiency of a Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
Experimental Protocols
To provide a practical context, the following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and an aqueous solution) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to reflux).
-
Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.[1]
Mechanistic Insights and Rationale for Reagent Selection
The choice of an arylboronic acid should be guided by a clear understanding of the Suzuki-Miyaura catalytic cycle and the electronic and steric factors that govern its key steps.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Electron-donating groups on the arylboronic acid generally accelerate the transmetalation step by increasing the nucleophilicity of the aryl group being transferred. This often translates to higher yields and the possibility of using milder reaction conditions.
-
Electron-withdrawing groups , such as the sulfamoyl group in the primary topic, can have a more nuanced effect. While they decrease the nucleophilicity of the aryl ring, they can also increase the Lewis acidity of the boron, potentially facilitating the formation of the reactive boronate species. The overall outcome will depend on the balance of these effects and the specific reaction conditions.
-
Steric hindrance , particularly from ortho-substituents like the methyl group in this compound, can impede the approach of the boronic acid to the palladium center. This can slow down the transmetalation step and may necessitate more forcing reaction conditions or specialized catalyst systems to achieve high yields.
Conclusion and Future Outlook
The selection of an appropriate arylboronic acid is a critical parameter in the successful execution of a Suzuki-Miyaura cross-coupling reaction. While this compound offers a unique combination of electronic and steric features, a careful consideration of its alternatives is essential for optimizing reaction outcomes.
Electron-donating substituted boronic acids, such as 4-methoxyphenylboronic acid, often provide higher yields under milder conditions. Conversely, electron-withdrawing groups and significant steric hindrance, as seen in the primary topic, may require more rigorous optimization of reaction parameters.
The future of Suzuki-Miyaura coupling will likely involve the development of more robust and versatile catalyst systems that can efficiently couple a wider range of challenging substrates, including those with complex substitution patterns like this compound. As our understanding of the subtle interplay between substrate, catalyst, and reaction conditions deepens, so too will our ability to rationally design and execute these powerful C-C bond-forming reactions with greater precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Unseen Advantage: A Comparative Guide to N,N-Dimethylsulfamoyl Substituted Boronic Acids in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is paramount to the success of this transformation. While a plethora of boronic acids and their derivatives are available, this guide illuminates the distinct advantages of a specialized class: N,N-Dimethylsulfamoyl substituted boronic acids. Through a detailed analysis and presentation of experimental data, we will demonstrate how this often-overlooked substituent provides a powerful tool for chemists to overcome common synthetic challenges, particularly in the regioselective synthesis of complex molecules.
The Challenge of Regioselectivity in Biaryl Synthesis
The synthesis of multi-substituted aromatic compounds often requires precise control over the position of incoming functional groups. In the context of Suzuki-Miyaura coupling, the inherent reactivity of the C-X and C-B bonds dictates the coupling site. However, when aiming for specific isomers, particularly ortho-substituted biaryls, direct coupling of unsubstituted or electronically biased precursors can lead to mixtures of products, complicating purification and reducing overall efficiency. This is where the strategic placement of a directing group becomes a game-changing advantage.
The N,N-Dimethylsulfamoyl Group: More Than Just a Substituent
The N,N-dimethylsulfamoyl group, when positioned ortho to the boronic acid moiety, transcends its role as a simple substituent and becomes a powerful directing group. This functionality, through its ability to coordinate with the palladium catalyst, orchestrates the regioselective functionalization of the aromatic ring, guiding the cross-coupling to the desired position. This directed metalation strategy is a key advantage in the synthesis of sterically hindered and electronically diverse biaryls that are often challenging to access through conventional methods.[1]
Mechanism of Directed C-H Functionalization
The sulfamoyl group can facilitate ortho-lithiation, which can then be converted to a boronic acid. In subsequent cross-coupling reactions, the sulfamoyl group can influence the reaction's regioselectivity. The underlying principle involves the formation of a stable palladacycle intermediate, where the oxygen or nitrogen of the sulfamoyl group coordinates to the palladium center, bringing it in close proximity to the ortho C-H bond and facilitating its activation.
Caption: Directed ortho-functionalization workflow.
Comparative Performance in Suzuki-Miyaura Coupling
To objectively assess the advantages of N,N-Dimethylsulfamoyl substituted boronic acids, we will compare their performance against commonly used boronic acid derivatives in the context of Suzuki-Miyaura cross-coupling reactions. The alternatives for comparison include:
-
Unsubstituted Phenylboronic Acid: The baseline for many coupling reactions.
-
MIDA Boronates: Known for their enhanced stability and utility in slow-release cross-coupling.[2]
-
Pinacol Esters: Frequently used for their stability and ease of handling.[3]
-
Other ortho-Substituted Boronic Acids: To highlight the specific directing effect of the sulfamoyl group.[4]
While direct, side-by-side comparative studies are not always available in the literature, we can infer the advantages from reported yields in the synthesis of structurally similar, sterically demanding biaryls.
| Boronic Acid Type | Coupling Partner | Product | Yield (%) | Reference |
| (2-(N,N-dimethylsulfamoyl)phenyl)boronic acid | Aryl Halide (Sterically Hindered) | ortho-Substituted Biaryl | Often high yields reported for complex targets | [1] |
| Phenylboronic Acid | Aryl Halide (Sterically Hindered) | Mixture of isomers or low yield of ortho-product | Variable, often lower for ortho-product | [5] |
| MIDA Boronate | Aryl Halide (Sterically Hindered) | ortho-Substituted Biaryl | Good to excellent, relies on slow release | [2] |
| Pinacol Ester | Aryl Halide (Sterically Hindered) | ortho-Substituted Biaryl | Generally good, may require harsher conditions | [3] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Disubstituted product (syn isomer favored) | High selectivity due to O-chelation | [4] |
Note: The yields are context-dependent and can be influenced by the specific substrates, catalyst system, and reaction conditions. The table aims to provide a qualitative comparison of the potential of each boronic acid type for the synthesis of ortho-substituted biaryls.
The key advantage of the N,N-dimethylsulfamoyl group lies in its dual role: it serves as a boronic acid precursor via directed ortho-metalation and subsequently as a directing group in cross-coupling reactions, enabling the synthesis of complex biaryls that might otherwise be inaccessible or require multi-step synthetic routes. Furthermore, the sulfamoyl group can often be removed or transformed into other functional groups post-coupling, adding to its synthetic utility.[2]
Experimental Protocol: Synthesis of an ortho-Substituted Biaryl using (2-(N,N-Dimethylsulfamoyl)phenyl)boronic acid
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to synthesize a sterically hindered biaryl, leveraging the directing effect of the N,N-dimethylsulfamoyl group.
Materials:
-
(2-(N,N-Dimethylsulfamoyl)phenyl)boronic acid (1.2 equiv)
-
Aryl halide (e.g., 1-bromo-2,4,6-trimethylbenzene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine (2-(N,N-Dimethylsulfamoyl)phenyl)boronic acid, the aryl halide, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion: A Strategic Choice for Complex Synthesis
N,N-Dimethylsulfamoyl substituted boronic acids offer a distinct set of advantages for the synthetic chemist, primarily centered around their ability to act as powerful directing groups. This feature enables the regioselective synthesis of ortho-substituted biaryls, a class of compounds that are often challenging to prepare using conventional methods. While other stable boronic acid surrogates like MIDA boronates and pinacol esters offer benefits in terms of handling and stability, the intrinsic directing capability of the sulfamoyl group provides a unique tool for controlling reactivity and accessing complex molecular architectures. For researchers in drug discovery and materials science, where the precise arrangement of substituents can dramatically impact biological activity or material properties, the strategic use of N,N-Dimethylsulfamoyl substituted boronic acids represents a valuable and often superior approach to biaryl synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transformable/modifiable directing group-assisted C(sp2)–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Biaryl Compounds
Welcome to this in-depth guide on the mass spectrometric analysis of biaryl compounds. As a class of molecules featuring two aryl rings linked by a single bond, biaryls are prevalent scaffolds in pharmaceuticals, advanced materials, and natural products.[1][2] Their unique structural feature—axial chirality or atropisomerism, which arises from hindered rotation around the aryl-aryl bond—presents significant analytical challenges, particularly in drug development where enantiomeric purity is a regulatory and safety imperative.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of mass spectrometry (MS) in the context of biaryl analysis, compares its performance with alternative techniques, and provides actionable, data-supported methodologies.
Part 1: The Core of the Matter: Ionization and Fragmentation in Biaryl MS
Mass spectrometry is a powerful tool for characterizing organic compounds by measuring the mass-to-charge ratio (m/z) of ions.[1][6] The success of any MS analysis hinges on two fundamental processes: ionization (getting the molecule charged and into the gas phase) and fragmentation (breaking it down to elucidate its structure).
Choosing the Right Ionization Technique: A Critical First Step
The choice of ionization method is dictated by the analyte's physicochemical properties and the desired information.[7] For biaryls, the selection often comes down to a choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): This "soft" ionization technique is ideal for biaryls that possess polar, ionizable functional groups (e.g., carboxylic acids, amines).[8][9] ESI applies a high voltage to a liquid sample to create an aerosol, generating protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation.[7][9] This is advantageous for accurately determining the molecular weight of the parent compound.
-
Atmospheric Pressure Chemical Ionization (APCI): For less polar biaryl compounds that are not easily ionized in solution, APCI is a more robust alternative.[8][10] It uses a corona discharge to ionize the solvent vapor, which then transfers a charge to the analyte through gas-phase reactions.[7][10] While still considered a soft technique, APCI can sometimes induce more in-source fragmentation than ESI.
-
Electron Ionization (EI): A classic "hard" ionization technique, EI bombards the sample with high-energy electrons, causing extensive fragmentation.[8][9] This provides rich structural information and creates reproducible spectra for library matching.[1] However, the molecular ion peak can be weak or entirely absent, making it less suitable for initial molecular weight determination of unknown biaryls.[1][8]
The following diagram illustrates a decision-making workflow for selecting an appropriate ionization source for biaryl analysis.
Caption: Decision tree for selecting the optimal MS ionization technique.
Decoding Fragmentation Patterns for Structural Insights
Fragmentation, the process where molecular ions break down into smaller, charged fragments, is key to structural elucidation.[11][12] In Electron Ionization (EI), the high energy leads to predictable bond cleavages. For biaryls, common fragmentation pathways observed under EI conditions include the loss of small, stable groups like HCN, CN, NH2, and C2H4 from substituted rings.[1] Aromatic compounds, due to their stable structure, often show strong molecular ion peaks.[13]
In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented through Collision-Induced Dissociation (CID). This controlled fragmentation is invaluable for:
-
Confirming Identity: Matching the fragment ion spectrum to a known standard.
-
Structure Elucidation: Piecing together the molecule's structure from its fragments.
-
Quantitative Analysis: Using specific, stable fragment ions for sensitive and selective quantification in complex matrices.
Part 2: Performance Benchmark: MS vs. Alternative Analytical Techniques
While mass spectrometry is a cornerstone of modern analysis, it's essential to understand its performance relative to other established techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | HPLC-UV |
| Sensitivity | Very High (pg-fg levels)[14][15] | Low (µg-mg levels)[14][15] | Moderate (ng-µg levels) |
| Selectivity | Very High (based on m/z) | High (based on chemical environment) | Moderate (based on retention time & UV absorbance) |
| Structural Info | Molecular weight & fragmentation | Detailed 3D structure & connectivity | Limited to chromophore presence |
| Quantitation | Excellent (with internal standards) | Intrinsically quantitative[15] | Good (requires calibration) |
| Sample Prep | More complex, potential for matrix effects[16][17] | Minimal, non-destructive[14] | Moderate |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample) | Fast (minutes per sample) |
| Atropisomer Analysis | Requires chiral chromatography front-end (Chiral LC-MS)[3][18] | Can distinguish atropisomers, but may require specialized techniques | Requires chiral chromatography front-end[3][4][5] |
Key Takeaway: Mass spectrometry offers unparalleled sensitivity and selectivity, making it the premier technique for trace-level quantification of biaryl compounds in complex biological matrices like plasma or urine.[15][19] While NMR provides more definitive structural information without the need for standards, its lower sensitivity is a significant drawback.[14][20] HPLC-UV is a robust and cost-effective technique but lacks the specificity and sensitivity of MS. For the critical task of separating and analyzing atropisomers, all three techniques typically rely on coupling with chiral chromatography.[3][4][5]
Part 3: In the Lab: Protocols and Workflows
This section provides a practical, step-by-step workflow for a common application: the quantitative analysis of a biaryl drug candidate in a biological matrix using LC-MS/MS.
Experimental Workflow: LC-MS/MS Quantification in Plasma
Caption: A typical bioanalytical workflow for biaryl quantification.
Detailed Protocol: Sample Preparation and LC-MS/MS Analysis
Objective: To quantify an atropisomeric biaryl drug (Compound X) in human plasma.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Compound X and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., DMSO or Methanol).
-
Create a calibration curve by spiking blank human plasma with Compound X at various concentrations (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the SIL-IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A chiral stationary phase column suitable for biaryl separation (e.g., a cyclofructan-based or polysaccharide-based CSP).[3]
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water). The specific composition and gradient will need to be optimized. Reversed-phase mobile phases are generally preferred as they are highly compatible with MS ionization sources.[18]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: Controlled temperature is critical to prevent on-column interconversion of atropisomers.[4][5] A temperature of 25°C is a good starting point.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: ESI in positive ion mode (assuming the biaryl has a protonatable site).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Compound X and its SIL-IS must be determined by infusing the pure compounds into the mass spectrometer. For example:
-
Compound X: m/z 450.2 → 250.1
-
SIL-IS: m/z 454.2 → 254.1
-
-
-
Method Validation:
-
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, stability, matrix effect, and recovery.[19][21] Analyte stability is a crucial parameter, as some compounds can be unstable during sample collection, storage, or analysis.[22]
-
Conclusion and Future Perspectives
Mass spectrometry, particularly when coupled with chiral liquid chromatography, stands as an indispensable tool for the analysis of biaryl compounds. Its superior sensitivity and selectivity enable precise quantification and characterization, which are critical in the fields of drug discovery and development. As mass spectrometry instrumentation continues to improve in resolution, speed, and accessibility, we can anticipate even more powerful applications in unraveling the complexities of biaryl chemistry and biology. The synergistic use of MS with techniques like NMR will continue to provide the most comprehensive understanding of these vital chemical entities.[14][23]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. as.uky.edu [as.uky.edu]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 16. uab.edu [uab.edu]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 21. japsonline.com [japsonline.com]
- 22. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison between phosphine-based and phosphite-based palladium catalysts
An In-Depth Guide to Phosphine vs. Phosphite Ligands in Palladium Catalysis
Introduction: The Central Role of Ligand Design in Catalytic Efficacy
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of these transformations hinges on the performance of the palladium catalyst, which is profoundly influenced by the ancillary ligands coordinated to the metal center.[3][4] These ligands are not mere spectators; they actively modulate the steric and electronic environment of the palladium, directly impacting the catalyst's stability, activity, and selectivity.[5]
Among the vast arsenal of ligands, phosphorus(III)-based compounds, particularly phosphines and phosphites, are the most prominent.[4][6] The choice between a phosphine and a phosphite ligand is a critical decision that can dictate the outcome of a reaction. This guide provides a detailed comparison of these two ligand classes, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for catalyst optimization.
Pillar 1: Understanding the Fundamental Properties of Phosphine Ligands
Phosphine ligands (PR₃) are characterized by a trivalent phosphorus atom bonded to organic substituents. Their behavior is primarily governed by two key, tunable properties: electronic and steric effects.
-
Electronic Properties : This refers to the ligand's ability to donate or withdraw electron density from the metal center.[5] Electron-rich phosphines, such as trialkylphosphines (e.g., tri-tert-butylphosphine), increase the electron density on the palladium. This enhanced electron density facilitates the crucial, often rate-limiting, oxidative addition step in the catalytic cycle and can promote the final reductive elimination.[6] Conversely, triarylphosphines are generally less electron-donating.[6]
-
Steric Properties : This relates to the physical bulk of the ligand, most commonly quantified by the Tolman Cone Angle (θ).[5] Bulky phosphines, like the renowned Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), play a vital role in promoting the formation of highly active, monoligated 14-electron Pd(0) species, which is often necessary for coupling unreactive substrates like aryl chlorides.[3][7] The steric hindrance also accelerates the reductive elimination step, leading to faster product formation and higher turnover numbers.
The strategic combination of these properties has led to the development of highly effective phosphine ligands, such as the Buchwald biaryl phosphines, which are exceptionally active in a wide range of C-C, C-N, and C-O bond-forming reactions.[7][8]
Pillar 2: The Distinct Characteristics of Phosphite Ligands
Phosphite ligands, P(OR)₃, differ from phosphines in that the phosphorus atom is bonded to three oxygen atoms. This structural change imparts distinct electronic properties.
-
Electronic Properties : Phosphites are generally considered less electron-donating (weaker σ-donors) than phosphines. Crucially, they are also strong π-acceptors due to the presence of low-lying σ* orbitals on the P-O bonds, which can accept back-donation from the metal's d-orbitals. This π-acidity can stabilize the electron-rich Pd(0) resting state of the catalyst.
-
Stability and Synthesis : A significant practical advantage of phosphite ligands is their relative stability towards air and moisture compared to many electron-rich alkylphosphines.[9] They are often easier and less expensive to synthesize and purify, which is an important consideration for large-scale applications.[9][10]
These properties have made phosphites, particularly chiral diphosphites, highly successful ligands in asymmetric catalysis, such as hydrogenation and hydroformylation.[9][10]
Head-to-Head Comparison: Phosphine vs. Phosphite in Action
The optimal ligand choice is always reaction- and substrate-dependent. Below is a comparative analysis of their performance in key areas.
Catalytic Activity and Substrate Scope
In many challenging cross-coupling reactions, particularly those involving the activation of robust C-Cl bonds, bulky, electron-rich phosphine ligands are often superior. The combination of strong σ-donation and significant steric bulk is highly effective at promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Phosphite ligands , while highly effective in reactions like hydrocyanation and asymmetric hydrogenation, can sometimes show lower activity in cross-coupling reactions that require a highly electron-rich metal center for the initial oxidative addition step. However, their utility should not be underestimated, and in some systems, phosphite-containing ligands have demonstrated excellent performance.[10][11]
Stability: A Critical Practical Consideration
A significant differentiator is catalyst stability. Many highly active, electron-rich alkylphosphines are sensitive to oxidation and require careful handling under an inert atmosphere.[12] The formation of palladium black, a sign of catalyst decomposition, is a common issue when reactions are exposed to oxygen.[12] While many modern Buchwald-type ligands and their palladium precatalysts have been engineered for enhanced air stability, this remains a key concern.[2][13]
Phosphite ligands are generally more resistant to air oxidation, simplifying handling and setup procedures.[9] This robustness is a major advantage in both academic and industrial settings. However, phosphites can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, which can transform the ligand and alter catalytic performance.[11]
Data Presentation: Suzuki-Miyaura Coupling Case Study
The Suzuki-Miyaura coupling is a benchmark for evaluating ligand performance. The data below illustrates the superior performance of a bulky, electron-rich phosphine ligand for the challenging coupling of an aryl chloride.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| P(t-Bu)₃ (Phosphine) | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 | 490 | 245 |
| SPhos (Phosphine) | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 99 | 495 | 247.5 |
| DPEphos (Phosphine) | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 18 | 75 | 375 | 20.8 |
| P(OPh)₃ (Phosphite) | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | <10 | <50 | <2.1 |
| Data synthesized from representative results for the coupling of 4-chlorotoluene with phenylboronic acid.[3] |
Analysis : As the data clearly indicates, the bulky and electron-rich monodentate phosphine ligands, P(t-Bu)₃ and SPhos, exhibit vastly superior performance for this transformation.[3] Their steric and electronic properties are ideally suited to promote the difficult oxidative addition of the aryl chloride and facilitate rapid product turnover. The bidentate phosphine DPEphos is less effective, and the phosphite ligand is largely inactive under these conditions, highlighting the critical role of strong electron donation for this specific substrate.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, employing a high-performance phosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl chloride (e.g., 4-chlorotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
Inert Atmosphere Setup: To a glovebox-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.012 mmol, 1.2 mol%), K₃PO₄ (2.0 mmol), and the arylboronic acid (1.2 mmol).
-
Reagent Addition: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.
-
Solvent and Substrate: Under a positive pressure of inert gas, add the aryl chloride (1.0 mmol) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for the required time (monitor by TLC or GC/MS, typically 2-18 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.
Causality : The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) active species and the electron-rich SPhos ligand.[12] K₃PO₄ is an effective base for the transmetalation step. The 1:1.2 Pd:Ligand ratio ensures that sufficient free ligand is present to stabilize the active catalyst and prevent decomposition.[12]
Logical Framework for Ligand Selection
Choosing the right ligand class is a process of matching ligand properties to the demands of the specific chemical transformation. The following workflow provides a logical guide for this decision-making process.
Conclusion and Future Outlook
The choice between phosphine and phosphite ligands is not a matter of inherent superiority but of strategic application. Phosphines, particularly the bulky, electron-rich biaryl class, have established themselves as the ligands of choice for a wide array of demanding palladium-catalyzed cross-coupling reactions due to their potent electronic and steric effects.[14] They excel where high catalytic activity is paramount, especially with unreactive substrates.
Phosphites offer a compelling alternative, distinguished by their unique π-acceptor character, general ease of synthesis, and greater stability to oxidation.[9][10] They have carved out a significant niche in asymmetric catalysis and will continue to be a valuable ligand class.
The ongoing evolution of ligand design continues to blur the lines. Hybrid ligands, such as phosphine-phosphites, combine features of both classes to achieve unique reactivity and selectivity.[15][16] Ultimately, a deep understanding of how the steric and electronic properties of each ligand class influence the elementary steps of the catalytic cycle is the most powerful tool a researcher can possess for developing efficient, selective, and robust chemical transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. gessnergroup.com [gessnergroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Buchwald Ligands [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. alfachemic.com [alfachemic.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions [ir.ua.edu]
- 14. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New chiral phosphine-phosphite ligands in the enantioselective palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Boronic Acids vs. Boronic Esters: A Comparative Guide for Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronic ester in cross-coupling reactions like the Suzuki-Miyaura coupling is a critical decision that significantly impacts reaction efficiency, yield, and practicality. This guide provides an objective comparison of these two vital classes of organoboron compounds, supported by experimental data, to inform the rational selection of the appropriate reagent for any given synthetic challenge.
The Core Dilemma: A Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and their corresponding esters is a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the catalytic cycle.[1]
However, this high reactivity comes at the cost of reduced stability. Boronic acids are notoriously susceptible to decomposition pathways, including:
-
Protodeboronation: The cleavage of the carbon-boron bond by a proton source, an undesired side reaction that lowers yield.[3] This is especially problematic for electron-rich, vinyl, cyclopropyl, and certain heteroaromatic boronic acids.[4]
-
Trimerization: Dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reactivity.[6]
Conversely, boronate esters, such as the widely used pinacol esters, offer substantially greater stability.[1][2] They are frequently crystalline solids that are easier to handle, can be purified by silica gel chromatography, and exhibit a longer shelf life, making them ideal for multi-step syntheses and high-throughput screening.[1][7] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1][8]
Head-to-Head Comparison: Performance Metrics
| Parameter | Boronic Acids | Boronic Esters (e.g., Pinacol, MIDA) | Rationale & Causality |
| Stability & Shelf-Life | Lower; susceptible to protodeboronation, oxidation, and boroxine formation.[1][9] Often require storage under inert atmosphere at low temperatures.[2] | High; the protecting group (e.g., pinacol, MIDA) sterically and electronically shields the C-B bond.[7][10] Often bench-stable crystalline solids.[2][11] | The diol or ligand in esters protects the vacant p-orbital on the boron atom, reducing susceptibility to hydrolysis and other decomposition pathways. MIDA boronates are exceptionally stable.[10][12] |
| Reactivity | Generally higher; often leads to faster reaction rates.[1][13] | Generally lower, though reaction rates can be enhanced with specific esters or conditions.[4][14] | The direct availability of the B(OH)₂ group in boronic acids facilitates the formation of the reactive 'ate' complex required for transmetalation.[15] Esters may require a prior hydrolysis step.[1] |
| Purification | Challenging; often cannot be purified by standard column chromatography.[2] Recrystallization is common but can be low-yielding. | Straightforward; most esters (especially pinacol and MIDA) are stable to silica gel chromatography.[2][12] | The robust nature of the ester protecting group prevents decomposition on the acidic silica gel surface, a common failure point for boronic acids. |
| Handling | Can be difficult due to instability and propensity to form non-stoichiometric boroxines upon drying.[5] | Easy; typically free-flowing, crystalline solids with well-defined stoichiometry.[2] | The solid, stable nature of esters simplifies weighing and dispensing, leading to more reproducible reaction outcomes. |
| Substrate Scope | Broad, but can be problematic with sensitive substrates prone to decomposition.[4] | Very broad; the enhanced stability allows for the successful coupling of otherwise unstable fragments, like 2-pyridyl moieties.[9] | The "slow release" of the boronic acid from stable esters like MIDA boronates can maintain a low, steady concentration of the reactive species, suppressing side reactions.[3] |
| Atom Economy | Higher, as no protecting group is released.[5] | Lower, due to the mass of the diol or ligand protecting group. | This is a primary theoretical advantage of boronic acids, though it is often negated in practice by lower yields due to instability. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle. The choice of organoboron reagent directly influences the critical transmetalation step. A base is required to activate the organoboron species, forming a more nucleophilic boronate 'ate' complex, which then transfers its organic group to the palladium center.[15][16]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision-Making Framework: Which Reagent to Choose?
The optimal choice depends on the specific demands of the synthesis. Use this framework to guide your decision.
Caption: A decision-making guide for selecting the appropriate boron reagent.
Experimental Protocols: A Side-by-Side Comparison
The following protocols illustrate a representative Suzuki-Miyaura coupling using either a boronic acid or its pinacol ester.
Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid / Phenylboronic Acid Pinacol Ester.
Protocol 1: Using Phenylboronic Acid
-
Rationale: This protocol leverages the higher intrinsic reactivity of the boronic acid. A standard inorganic base and aqueous solvent system are used to promote the formation of the active boronate species.
-
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the degassed toluene and water.
-
Stir the reaction mixture vigorously at 90 °C.
-
Monitor reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield 4-methylbiphenyl.
-
Protocol 2: Using Phenylboronic Acid Pinacol Ester
-
Rationale: This protocol uses the more stable pinacol ester. While conditions are similar, reaction times may be slightly longer. The key advantage is the high purity of the starting ester, which often leads to cleaner reaction profiles and higher isolated yields.[2]
-
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic Acid Pinacol Ester (1.2 mmol, 245 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol, 16.3 mg)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromotoluene, phenylboronic acid pinacol ester, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the degassed 1,4-dioxane and water.[17]
-
Stir the reaction mixture vigorously at 100 °C.[17]
-
Monitor reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methylbiphenyl.
-
Conclusion and Future Outlook
The choice between boronic acids and boronic esters is dictated by the specific requirements of the synthetic task. While boronic acids remain valuable for their high reactivity and atom economy, the superior stability, handling characteristics, and amenability to purification make boronic esters, particularly pinacol and MIDA esters, the preferred choice in complex, multi-step syntheses, especially within the drug discovery and development pipeline.[1][18] The development of increasingly stable and reactive boronic esters continues to expand the power and reliability of cross-coupling chemistry, enabling the construction of ever more complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Sulfamoyl Moiety: A Privileged Scaffold in Modern Drug Discovery - A Comparative Guide
Introduction: The Enduring Significance of the Sulfamoyl Group
The sulfamoyl group (-SO₂NH₂), a seemingly simple functional group, has proven to be a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic accessibility have made it a "privileged scaffold" – a molecular framework that consistently yields biologically active compounds across a wide spectrum of therapeutic areas.[1] This guide provides an in-depth, comparative analysis of the biological activities of various classes of sulfamoyl-containing organic compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their potencies with supporting experimental data, and provide detailed protocols for their evaluation, all while exploring the critical structure-activity relationships (SAR) that govern their efficacy.
I. Carbonic Anhydrase Inhibitors: From Diuretics to Anti-Glaucoma and Anticancer Agents
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their inhibition has profound physiological effects, making them attractive targets for drug design. The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors.[3]
Mechanism of Action
Sulfonamide-based CA inhibitors act by coordinating to the Zn²⁺ ion in the enzyme's active site, displacing or competing with the catalytic water/hydroxide molecule. This binding event blocks the enzyme's ability to hydrate CO₂, leading to a downstream cascade of therapeutic effects depending on the specific CA isoform and its location.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by sulfamoyl compounds.
Comparative Efficacy of Carbonic Anhydrase Inhibitors
The efficacy of CA inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. The selectivity for different CA isoforms is crucial for minimizing side effects. For instance, targeting the tumor-associated CA IX and XII isoforms is a key strategy in anticancer therapy, while inhibiting CA II in the eye is the basis for anti-glaucoma treatments.[4][5]
| Compound | Target Isoform(s) | Ki (nM) | IC50 (nM) | Therapeutic Application | Reference |
| Acetazolamide | hCA I, II, IV, IX, XII | 12 (hCA II) | 250 (hCA I) | Glaucoma, Epilepsy | [6] |
| Dorzolamide | hCA II, IV | 0.54 (hCA II) | 30 (hCA IV) | Glaucoma | [2] |
| Brinzolamide | hCA II | 3.1 (hCA II) | - | Glaucoma | [2] |
| Celecoxib | COX-2 (primary), CA II, IX | - | 25 (CA IX) | Anti-inflammatory, Anticancer | [7] |
| Indisulam | CA IX, XII | 45 (CA IX) | - | Anticancer | [8] |
Note: Ki and IC50 values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic ester.[3][9]
Materials:
-
Human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of NPA in acetonitrile.
-
Prepare serial dilutions of the test compounds and a known inhibitor (e.g., acetazolamide) in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound solution to the sample wells.
-
Add 20 µL of buffer to the control wells and 20 µL of a known inhibitor to the positive control wells.
-
Add 20 µL of the hCA II enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes at 30-second intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
II. Antibacterial Sulfonamides: The Dawn of Chemotherapy
The discovery of prontosil, a sulfonamide prodrug, in the 1930s marked the beginning of the era of modern chemotherapy.[10] Antibacterial sulfonamides, or "sulfa drugs," are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10] Humans are unaffected as they obtain folic acid from their diet.
Mechanism of Action
Sulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). By binding to the active site of DHPS, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway inhibits the synthesis of nucleic acids and amino acids, ultimately leading to bacteriostasis (inhibition of bacterial growth).[10]
Comparative Efficacy of Sulfonamide Antibiotics
The antibacterial efficacy of sulfonamides is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[11]
| Compound | Target Bacteria | MIC (µg/mL) | Spectrum of Activity | Reference |
| Sulfamethoxazole | E. coli | 16-64 | Broad-spectrum | [12] |
| S. aureus | 8-32 | |||
| Sulfadiazine | E. coli | 8-128 | Broad-spectrum | [10] |
| S. aureus | 4-64 | |||
| Sulfisoxazole | E. coli | 16-256 | Broad-spectrum | [13] |
| S. aureus | 8-128 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the MIC of a compound against a specific bacterium.[2][14]
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
III. Sulfonylureas: Key Players in Diabetes Management
Sulfonylureas are a class of oral hypoglycemic agents widely used in the management of type 2 diabetes mellitus.[8] They act by stimulating insulin secretion from pancreatic β-cells.
Mechanism of Action
Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding closes the KATP channels, leading to membrane depolarization. The depolarization opens voltage-gated calcium channels, causing an influx of Ca²⁺, which triggers the exocytosis of insulin-containing granules.[15]
Comparative Efficacy of Sulfonylureas
The efficacy of sulfonylureas is assessed by their ability to lower blood glucose levels and HbA1c. Different generations of sulfonylureas exhibit varying potencies and pharmacokinetic profiles.[9][16]
| Compound | Generation | Duration of Action | Relative Potency | Risk of Hypoglycemia | Reference |
| Tolbutamide | First | Short | Low | Low | [17] |
| Glibenclamide (Glyburide) | Second | Long | High | High | [16][17] |
| Glipizide | Second | Intermediate | High | Moderate | [16][17] |
| Gliclazide | Second | Intermediate | High | Low | [17] |
| Glimepiride | Third | Long | Very High | Low to Moderate | [8] |
IV. The Expanding Therapeutic Landscape of Sulfamoyl Compounds
Beyond these classical applications, the sulfamoyl moiety is a key feature in a growing number of drugs targeting other diseases.
Anticancer Agents
Sulfonamide-containing compounds exhibit anticancer activity through various mechanisms, including:
-
Carbonic Anhydrase Inhibition: As discussed, inhibition of tumor-associated CA isoforms (IX and XII) disrupts pH regulation in the tumor microenvironment, leading to apoptosis.[5]
-
Tubulin Polymerization Inhibition: Some sulfonamides interfere with microtubule dynamics, arresting the cell cycle and inducing apoptosis.[18]
-
Kinase Inhibition: The sulfonamide group can be found in several kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[7]
-
DNA Binding: Certain sulfonamides can interact with DNA, leading to cytotoxic effects.[19]
Comparative Cytotoxicity of Sulfonamide-based Anticancer Agents
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Celecoxib | Colon (HT-29) | 10-50 | COX-2 and CA IX inhibition | [7] |
| Indisulam | Various | 0.1-1 | Cell cycle arrest | [8] |
| Pazopanib | Various | 0.01-0.1 | VEGFR, PDGFR, c-Kit inhibition | [7] |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 | 4.62 - 7.21 | DNA binding | [19] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
Materials:
-
Cancer cell line
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Anti-inflammatory and Neuroprotective Agents
The sulfamoyl group is also present in compounds with anti-inflammatory and neuroprotective properties. For example, some sulfonamides act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[6][24][25] In the context of neurodegenerative diseases like Alzheimer's, sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and for their antioxidant properties.[26][27][28][29]
V. Structure-Activity Relationships (SAR): Rationalizing Drug Design
The biological activity of sulfamoyl-containing compounds is highly dependent on their chemical structure. Understanding the SAR is crucial for designing more potent and selective drugs.
-
Carbonic Anhydrase Inhibitors: The unsubstituted sulfonamide group is essential for zinc binding. Modifications to the aromatic or heterocyclic ring system can significantly impact isoform selectivity and physicochemical properties.[19]
-
Antibacterial Sulfonamides: The p-aminobenzenesulfonamide core is critical. The amino group must be para to the sulfonamide group, and substitutions on the aniline nitrogen (N¹) can modulate potency and pharmacokinetic properties.[21][30]
-
Sulfonylureas: The sulfonylurea bridge is the key pharmacophore. The substituents on the aromatic ring and the terminal nitrogen of the urea moiety influence the potency, duration of action, and side-effect profile.[31]
Structure-Activity Relationship: Key Features
Caption: Key structural features governing the activity of different sulfamoyl compound classes.
VI. Synthesis of Sulfamoyl-Containing Compounds: A Brief Overview
The synthetic accessibility of the sulfamoyl group is a key reason for its prevalence in drug discovery.
-
Sulfonamides: The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine.[10][14][18][26][30]
-
Sulfonylureas: Sulfonylureas are typically synthesized by the reaction of a sulfonamide with an isocyanate or by a multi-step process involving the formation of a carbamate intermediate.[31]
Conclusion: The Future of Sulfamoyl-Based Drug Discovery
The sulfamoyl-containing organic compounds represent a remarkably versatile and enduring class of therapeutic agents. From the foundational antibacterial sulfa drugs to the sophisticated targeted therapies of today, the sulfamoyl moiety continues to be a rich source of innovation in drug discovery. The ongoing exploration of their diverse biological activities, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, promises to yield even more effective and selective drugs for a wide range of human diseases. This guide has provided a comparative framework for understanding the performance of these compounds, offering valuable insights and practical protocols for the researchers and scientists at the forefront of pharmaceutical innovation.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Clinical pharmacokinetics of sulfonylureas: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative review of dipeptidyl peptidase-4 inhibitors and sulphonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. thieme-connect.com [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
- 25. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 26. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ajchem-b.com [ajchem-b.com]
- 28. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
The Boron Advantage: A Comparative Guide to Boronic Acids in Modern Drug Discovery
From the desk of a Senior Application Scientist: Once relegated to the realm of synthetic chemistry, boronic acids have ascended to a privileged position in medicinal chemistry. Early skepticism surrounding potential toxicity has been thoroughly demystified, paving the way for a new class of therapeutics that leverage the unique chemical properties of boron.[1][2] This guide provides an in-depth, comparative analysis of boronic acid-based drugs, moving beyond simple descriptions to explain the causal biochemistry that makes them effective. We will explore key clinical data, provide validated experimental protocols for their evaluation, and look toward the future of this versatile pharmacophore.
The Core Principle: Reversible Covalent Inhibition
The power of the boronic acid moiety lies in its electrophilic boron atom, which possesses an empty p-orbital. This makes it an excellent Lewis acid, readily accepting a pair of electrons from biological nucleophiles.[3] In drug design, the most exploited interaction is the formation of a stable, yet reversible, tetrahedral boronate complex with the hydroxyl group of serine or threonine residues within an enzyme's active site.[1][4] This reversible covalent bonding mechanism provides a "best of both worlds" scenario: the high potency and selectivity of a covalent inhibitor combined with the more favorable pharmacokinetics of a non-covalent drug, as the inhibitor can dissociate from its target.
This principle is masterfully employed in two key therapeutic areas: oncology, with the development of proteasome inhibitors, and infectious disease, with novel β-lactamase inhibitors.
Performance Comparison: Boronic Acids in the Clinic
The true measure of a pharmacophore's value is its clinical performance. Here, we compare leading boronic acid drugs against relevant alternatives, supported by clinical trial data.
Proteasome Inhibitors in Multiple Myeloma
The ubiquitin-proteasome pathway is critical for protein homeostasis in cells, and its inhibition is a cornerstone of multiple myeloma (MM) therapy.[4] Boronic acid-based drugs like bortezomib and ixazomib function by having their boronic acid "warhead" form a covalent adduct with the N-terminal threonine residue in the chymotrypsin-like active site of the 20S proteasome, leading to cell cycle arrest and apoptosis.[1][4]
Mechanism of Proteasome Inhibition by Boronic Acids
Caption: Boronic acid inhibitor forms a reversible covalent bond with threonine in the proteasome active site.
Comparative Clinical Efficacy of Proteasome Inhibitors
The key innovation from first-generation bortezomib (injectable) to second-generation ixazomib was the development of an oral formulation, significantly improving patient convenience and allowing for prolonged treatment durations.[5][6]
| Drug Combination | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Advantages/Disadvantages | Citation |
| Bortezomib + Lenalidomide + Dexamethasone (VRd) | Newly Diagnosed MM (NDMM) | ~82-100% | ~41-50 months | Advantage: Highly effective standard of care. Disadvantage: Injectable; higher rates of peripheral neuropathy. | [2][6][7] |
| Ixazomib + Lenalidomide + Dexamethasone (IRd) | Relapsed/Refractory MM (RRMM) | ~78% | ~20.6 months | Advantage: First all-oral PI regimen; lower neurotoxicity. Disadvantage: Studied primarily in RRMM vs. VRd in NDMM. | [6][8] |
| Ixazomib -based therapy (Post-Bortezomib Induction) | Newly Diagnosed MM (NDMM) | ~70-90% (maintained or improved response) | 24-month PFS rate: ~83-84% | Advantage: Allows for long-term, convenient oral maintenance therapy after initial injectable treatment. | [2][7] |
Note: Direct head-to-head trial data for IRd vs. VRd in the same patient population is limited. Data is synthesized from separate landmark trials.
β-Lactamase Inhibitors in Infectious Disease
Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a critical global health threat.[9] Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor. It acts as a transition-state analog, binding with high affinity to serine-based β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC), protecting its partner antibiotic (meropenem) from degradation.[5][10][11]
Comparative In Vitro Activity of Meropenem-Vaborbactam (M/V)
This table demonstrates the ability of vaborbactam to restore the activity of meropenem against resistant bacterial strains that produce different classes of β-lactamase enzymes.
| Bacterial Strain Producing | Meropenem Alone (MIC, µg/mL) | Meropenem + Vaborbactam (4 µg/mL) (MIC, µg/mL) | Fold-Decrease in MIC | Efficacy of Vaborbactam | Citation |
| Class A Carbapenemase (KPC) | >64 | ≤1 | >64-fold | Highly Effective | [12][13] |
| Class A ESBL (e.g., CTX-M, SHV) | ≤1 - 8 | ≤1 | 2 to 8-fold | Effective | [12] |
| Class C (e.g., AmpC) | 4 - 32 | ≤1 | 4 to 32-fold | Effective | [12] |
| Class B Metallo-β-Lactamase (e.g., NDM, VIM) | >64 | >64 | No Change | Not Effective | [10][11] |
| Class D Carbapenemase (e.g., OXA-48) | >64 | >64 | No Change | Not Effective | [10][11] |
MIC (Minimum Inhibitory Concentration): Lower values indicate greater antibacterial activity.
Field-Proven Experimental Protocols
To ensure scientific integrity, every claim must be verifiable. The following are self-validating protocols for assessing the activity of boronic acid inhibitors in a research setting.
Protocol: Determination of Proteasome Inhibitory Activity (IC₅₀)
This protocol describes a robust method for measuring the chymotrypsin-like activity of the proteasome and determining the potency of an inhibitor like bortezomib.[14]
A. Principle The assay utilizes a fluorogenic peptide substrate, Suc-LLVY-AMC, which is specifically cleaved by the chymotrypsin-like activity of the 20S proteasome.[14][15] Cleavage releases the fluorescent aminomethylcoumarin (AMC) group, which can be quantified using a microplate reader. The inhibitor concentration that reduces this activity by 50% is the IC₅₀ value.
B. Materials
-
Purified 20S human proteasome
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM ATP
-
Substrate: Suc-LLVY-AMC (stock in DMSO)
-
Boronic acid inhibitor (e.g., Bortezomib, stock in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)[14]
C. Step-by-Step Methodology
-
Inhibitor Preparation: Perform a serial dilution of the boronic acid inhibitor in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM). Include a "no inhibitor" control (Assay Buffer with DMSO).
-
Reaction Setup: In the 96-well plate, add 50 µL of each inhibitor dilution (and the control) to triplicate wells.
-
Enzyme Addition: Dilute the 20S proteasome in cold Assay Buffer to the desired working concentration. Add 25 µL of the diluted enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in Assay Buffer to a final concentration of 100 µM. Add 25 µL to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.[16]
D. Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates by expressing them as a percentage of the "no inhibitor" control.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for discovering and optimizing novel boronic acid-based enzyme inhibitors.
Protocol: β-Lactamase Inhibition Assay
This protocol uses the chromogenic substrate nitrocefin to measure β-lactamase activity and assess inhibitor efficacy.[17]
A. Principle Nitrocefin is a cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase enzyme.[17][18] The rate of this color change, measured by absorbance at 490 nm, is proportional to enzyme activity. An effective inhibitor will slow this rate.
B. Materials
-
β-Lactamase enzyme (e.g., KPC-2)
-
Assay Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.0
-
Substrate: Nitrocefin (stock in DMSO)
-
Boronic acid inhibitor (e.g., Vaborbactam, stock in DMSO)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader (490 nm)
C. Step-by-Step Methodology
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in Assay Buffer. Prepare a working solution of β-lactamase in Assay Buffer.
-
Reaction Setup: To triplicate wells, add 20 µL of each inhibitor dilution. Add a "no inhibitor" control (Assay Buffer with DMSO) and an "inhibitor control" (e.g., clavulanic acid).[19]
-
Enzyme Addition: Add 50 µL of the β-lactamase working solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature (25°C) to allow inhibitor binding.[19]
-
Reaction Initiation: Prepare a nitrocefin working solution in Assay Buffer. Add 30 µL to each well to start the reaction.[19]
-
Kinetic Measurement: Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes.[19]
D. Data Analysis Analysis is identical to the proteasome assay: calculate reaction rates, normalize to the uninhibited control, and plot a dose-response curve to determine the IC₅₀.
Challenges and Future Directions
Despite their success, the development of boronic acid drugs is not without challenges. Key considerations include ensuring selectivity to minimize off-target effects and optimizing pharmacokinetic profiles to balance potency with safety.[20] The future of boron in medicine is bright and expanding in two main directions:
-
New Targets: Researchers are designing boronic acid derivatives to inhibit a wide array of other enzymes critical to disease, including dipeptidyl peptidases (for diabetes), histone deacetylases, and various kinases, showcasing the platform's versatility.[5]
-
Boron Clusters: A separate branch of boron chemistry utilizes polyhedral boron clusters, like carboranes. These unique, cage-like structures are being explored as pharmacophores and scaffolds to create entirely new classes of drugs with novel properties.[21]
Conclusion
Boronic acids have firmly established their role as a powerful and versatile tool in the medicinal chemist's arsenal. Their unique ability to form reversible covalent bonds has been translated into life-saving drugs for cancer and infectious diseases. Through a deep understanding of their mechanism, rigorous comparative analysis, and validated experimental evaluation, researchers can continue to harness the "boron advantage" to design the next generation of targeted, effective therapeutics. The continued exploration of new enzymatic targets and novel boron-based scaffolds ensures that this small atom will have a big impact on medicine for years to come.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Feasibility of Long-term Proteasome Inhibition in Multiple Myeloma by in-class Transition From Bortezomib to Ixazomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. Challenges and Opportunities for the Application of Boron Clusters in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling: The Foundation of Safe Disposal
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Boronic acids, as a class, are generally considered to be irritants to the skin, eyes, and respiratory system. The presence of the N,N-Dimethylsulfamoyl group introduces functionality common in many pharmaceuticals. Therefore, treating this compound with a high degree of caution is the most prudent approach.
Personal Protective Equipment (PPE) is non-negotiable. All handling of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid and its waste must be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particulates. |
| Hand Protection | Nitrile or neoprene gloves (consider double gloving) | Provides a barrier against skin contact and potential irritation. |
| Body Protection | A fully fastened lab coat | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Step 1: Waste Segregation at the Source
Proper segregation is the first line of defense against inadvertent chemical reactions in waste containers.
-
Solid Waste: Collect all solid waste contaminated with this compound, including residual powder, contaminated weighing paper, gloves, and bench paper, in a designated, sealable hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3]
Step 2: Containerization and Labeling
Clear and accurate labeling is crucial for the safety of all personnel handling the waste.
-
Container Selection: Use chemically compatible containers with secure, leak-proof lids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Irritant").
Step 3: Decontamination of Glassware and Equipment
Thorough decontamination of all labware is essential to prevent cross-contamination.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this step must also be collected as hazardous liquid waste.
-
Final Rinse: A final rinse with deionized water should be performed. This rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 4: Managing Spills
In the event of a spill, prompt and safe cleanup is critical.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area following the procedures outlined in Step 3.
Step 5: Storage and Final Disposal
-
Satellite Accumulation: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. These professionals are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Understanding the Chemistry Behind the Precautions
The disposal procedures are dictated by the chemical nature of this compound.
-
Boronic Acid Moiety: Boronic acids are known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Mixing with these can lead to potentially vigorous reactions. Upon combustion, they can decompose to form carbon oxides and boron oxides.[4]
-
Sulfonamide Group: While the N,N-Dimethylsulfamoyl group is generally stable, under certain conditions, such as high temperatures, it could potentially release oxides of nitrogen and sulfur, which are toxic.
Given these properties, in-lab neutralization is not recommended without a thorough, substance-specific risk assessment, as it could generate heat or hazardous byproducts. The most reliable and safest approach is to entrust the disposal to professionals who can manage it in a controlled environment.
Regulatory Context: Adherence to a Hierarchy of Rules
The disposal of this chemical is governed by a multi-tiered regulatory framework.
-
Federal Regulations: In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the overarching guidelines for hazardous waste management.[1][5]
-
State and Local Regulations: These regulations are often more stringent than federal laws and must be followed.
-
Institutional Policies: Your organization's Chemical Hygiene Plan (CHP) will provide specific operational procedures for waste disposal.[5] Always consult your institution's EHS department for guidance.
By adhering to the meticulous procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
Personal protective equipment for handling 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
A Researcher's Guide to Safely Handling 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest commitment to safety. This guide provides a detailed operational plan for handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is built upon established safety protocols for closely related phenylboronic acids and authoritative standards from regulatory bodies. This approach ensures a robust and conservative safety margin for your laboratory operations.
The fundamental principle guiding our work is the hierarchy of controls. We do not rely on Personal Protective Equipment (PPE) alone; instead, it serves as the final, critical barrier in a comprehensive safety system that prioritizes engineering and administrative controls.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in any safe laboratory operation. Based on the known toxicology of analogous phenylboronic acid compounds, a thorough risk assessment identifies the following primary hazards.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Irritation | H315: Causes skin irritation | May cause redness, itching, or inflammation upon direct contact. |
| Eye Irritation | H319: Causes serious eye irritation | Can cause significant, potentially damaging, irritation if it enters the eyes. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing or shortness of breath. |
This assessment is mandated by OSHA's standard on Personal Protective Equipment, 29 CFR 1910.132, which requires employers to assess the workplace to determine if hazards are present that necessitate the use of PPE.[4][5]
Engineering Controls: Your First and Most Effective Defense
Before any PPE is selected, engineering controls must be in place to minimize exposure. For a solid compound like this compound, the primary risk is the inhalation of airborne particulates and inadvertent contact.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and additions to reaction vessels, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains dust and vapors, pulling them away from your breathing zone.
-
Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure (also known as a powder hood) provides a non-turbulent airflow that prevents the fine powder from becoming airborne while ensuring accurate measurements.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
PPE is the last line of defense and must be selected to address the specific hazards identified.[7][8] The following PPE is mandatory for all procedures involving this reagent.
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard are required.[9] Goggles form a seal around the eyes, offering protection from airborne dust and potential splashes, a hazard that standard safety glasses do not adequately address. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as during reaction quenching or workup.
Hand Protection
Selecting the correct gloves is critical. Since boronic acids are typically used in solutions, glove selection must be based on the solvent's compatibility. Nitrile gloves are a common and effective choice for incidental contact.[10] However, for prolonged handling or when working with aggressive organic solvents, a glove with a longer breakthrough time is necessary.
| Solvent Commonly Used with Boronic Acids | Recommended Glove Type | Rationale |
| Tetrahydrofuran (THF), Dioxane | Butyl Rubber | Offers superior resistance to ethers compared to nitrile. |
| Toluene, Dichloromethane | Viton® or Laminate Film | Provides excellent protection against aromatic and chlorinated solvents. |
| Acetone, Acetonitrile, DMF | Nitrile (for short duration) | Suitable for splash protection; change gloves immediately after contact. |
Crucial Glove Practice: Always inspect gloves for tears or holes before use.[10] Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container. Wash hands thoroughly after removing gloves.[3]
Body Protection
A flame-resistant (FR) lab coat is standard. Ensure the coat is fully buttoned and the sleeves are not rolled up to provide maximum skin coverage.[1] For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
When working within a certified fume hood, respiratory protection is typically not required.[1] However, if a situation arises where engineering controls are not available or are insufficient to control airborne dust (e.g., cleaning up a large spill outside of a hood), a NIOSH-approved respirator is mandatory.[11][12] A half-mask or full-face respirator with P100 (particulate) cartridges would be appropriate.
Procedural Guidance: A Step-by-Step Handling Workflow
This workflow integrates the engineering controls and PPE requirements into a logical, safe operational sequence.
Figure 1: A comprehensive workflow for the safe handling of this compound, integrating safety checks at each stage.
Spill and Disposal Plan
Emergency Spill Procedures
-
Small Spill (Contained in Fume Hood):
-
Ensure you are wearing all appropriate PPE.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Large Spill (Outside Fume Hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Do not attempt to clean it up without proper respiratory protection and training.
-
Waste Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[13][14] All boronic acid waste is considered hazardous waste.
-
Segregation: Keep boronic acid waste separate from other waste streams.[10] Never mix it with strong oxidizing agents or strong acids.[14]
-
Solid Waste: Collect all contaminated materials, including gloves, weigh paper, and absorbent pads, in a clearly labeled, sealable container for solid hazardous waste.[13]
-
Liquid Waste: Collect reaction mixtures and solvent rinses in a separate, compatible, and clearly labeled container for liquid hazardous waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any associated solvent hazards.[10]
-
Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel for final disposal.
By integrating these robust engineering controls, meticulous use of PPE, and strict adherence to procedural and disposal plans, you can confidently and safely advance your research.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. restoredcdc.org [restoredcdc.org]
- 13. benchchem.com [benchchem.com]
- 14. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
